(7-Methoxybenzofuran-2-yl)boronic acid
Description
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPWZFCRQSOJOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C(=CC=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094417-81-8 | |
| Record name | (7-methoxy-1-benzofuran-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Physical Properties & Applications of (7-Methoxybenzofuran-2-yl)boronic Acid
[1]
Executive Summary
(7-Methoxybenzofuran-2-yl)boronic acid (CAS: 1094417-81-8) is a specialized organoboron reagent used primarily in the discovery of novel therapeutics.[1][2][3] As a heteroaryl boronic acid, it serves as a critical building block for introducing the 7-methoxybenzofuran scaffold—a structural motif found in various bioactive natural products and synthetic drugs exhibiting neuroprotective, anti-inflammatory, and anticancer activities.[1]
This guide provides a rigorous analysis of its physicochemical properties, stability profiles, and handling protocols.[1][3] Unlike simple phenylboronic acids, the benzofuran-2-yl moiety presents unique challenges regarding protodeboronation and boroxine equilibrium, necessitating specific experimental conditions for optimal utility in Suzuki-Miyaura cross-coupling reactions.[3]
Molecular Identity & Structural Analysis[1][3][4]
The compound features a benzofuran core substituted with a methoxy group at the C7 position and a boronic acid moiety at the C2 position.[1][2][4] The C7-methoxy substituent is electronically significant, acting as a resonance donor into the aromatic system, which influences the nucleophilicity of the C2-boron center during transmetallation.[3]
| Property | Data |
| Chemical Name | (7-Methoxybenzofuran-2-yl)boronic acid |
| CAS Registry Number | 1094417-81-8 |
| Molecular Formula | C |
| Molecular Weight | 191.98 g/mol |
| SMILES | COC1=CC=CC2=C1OC(=C2)B(O)O |
| MDL Number | MFCD06801701 |
| Structure Class | Heteroaryl Boronic Acid |
Electronic & Steric Considerations
-
7-Methoxy Effect: The methoxy group at position 7 is adjacent to the furan oxygen ring junction.[1] This proximity can induce subtle electronic repulsion between the oxygen lone pairs, potentially altering the planarity or dipole moment compared to the 5-methoxy isomer.[1]
-
C2-Boronic Acid Lability: The C2 position of benzofuran is inherently electron-rich.[3] While this enhances reactivity in cross-coupling, it also increases susceptibility to hydrolytic C-B bond cleavage (protodeboronation) under strongly acidic or high-temperature conditions.[1]
Physicochemical Profile
The following data aggregates experimental observations and high-confidence predictive models essential for formulation and reaction planning.
| Parameter | Value / Description | Context & Implications |
| Physical State | Off-white to pale yellow powder | Visual purity indicator; darkening suggests oxidation or dehydration.[3] |
| Melting Point | 138–145 °C (Decomposes) | Note:[1][3] Boronic acids often dehydrate to boroxines before true melting.[1][3] Wide ranges indicate variable anhydride content.[1] |
| Solubility | Soluble in DMSO, DMF, MeOH, Acetone.[1][3] Sparingly soluble in CH | Use polar aprotic solvents for stock solutions.[1][3] Aqueous solubility is pH-dependent (higher at basic pH due to boronate formation).[1][3] |
| pKa (Predicted) | ~8.0 – 8.5 (Boronic acid group) | Lower than phenylboronic acid (~8.[1][3]8) due to the electron-withdrawing nature of the benzofuran oxygen.[1] |
| LogP (Predicted) | 1.8 – 2.1 | Moderate lipophilicity; suitable for drug-like fragment screening.[1][3] |
| H-Bond Donors | 2 | From B(OH) |
| H-Bond Acceptors | 4 | 2 from B(OH) |
Stability: The Boroxine Equilibrium
Like most boronic acids, (7-Methoxybenzofuran-2-yl)boronic acid exists in equilibrium with its cyclic trimer (boroxine) upon dehydration.[1][3] This process is reversible.[1][3]
Spectral Characterization
Researchers should verify batch purity using
-
H NMR (500 MHz, DMSO-d
):-
~8.50 ppm (s, 2H, B(OH)
): Broad singlet, disappears with D O shake.[1][3] - ~7.50 ppm (s, 1H, H-3): Characteristic singlet of the furan ring proton.[1][3]
- ~7.20–6.90 ppm (m, 3H, Ar-H): Aromatic protons of the benzene ring.[1][3] Look for the specific pattern of a 1,2,3-trisubstituted benzene ring (doublet, triplet, doublet pattern).
-
~3.95 ppm (s, 3H, -OCH
): Sharp singlet.[1][3] Note: The shift is slightly downfield compared to typical anisoles due to the fused ring system.[1][3]
-
~8.50 ppm (s, 2H, B(OH)
Experimental Protocol: Suzuki-Miyaura Coupling
The primary application of this compound is the palladium-catalyzed cross-coupling with aryl halides.[3] The following protocol is optimized to minimize protodeboronation of the benzofuran C2 position.
Reagents & Setup
-
Nucleophile: 1.2–1.5 equiv (7-Methoxybenzofuran-2-yl)boronic acid.[1]
-
Catalyst: 5 mol% Pd(dppf)Cl
[1][3]·CH Cl (Robust against air).[1][3] -
Base: 2.0 equiv K
CO or Cs CO .
Step-by-Step Procedure
-
Charge: In a reaction vial, combine the aryl halide, boronic acid, and base.
-
Inert: Evacuate and backfill with Argon (3 cycles).
-
Solvent: Add degassed solvent and the Pd catalyst under Argon flow.
-
Reaction: Heat to 80–90 °C for 4–12 hours. Avoid temperatures >100 °C to prevent thermal decomposition of the heteroaryl boronate.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na
SO . -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical Transmetallation step where the boronic acid activates.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of (7-Methoxybenzofuran-2-yl)boronic acid.
Handling, Storage, & Safety[1][3][9]
Stability Hazards[1][3]
-
Protodeboronation: The C2-boron bond is sensitive.[1][3] Avoid storing in acidic media.[1][3]
-
Oxidation: Prolonged exposure to air can lead to the formation of the phenol (7-methoxybenzofuran-2-ol), which typically rearranges to the lactone (benzofuranone).[1]
Storage Protocol
-
Temperature: Store at -20 °C.
-
Container: Tightly sealed glass vial with parafilm; avoid plastic containers for long-term storage if solvent traces are present.[1][3]
GHS Safety Classification[1][3]
References
-
BoronPharm. Product Specification: 7-methoxybenzofuran-2-ylboronic acid (CAS 1094417-81-8).[1][2][5][6][7] Retrieved from .[1][3]
-
BLD Pharm. (5-Methoxybenzofuran-2-yl)boronic acid MSDS & Data (Analogous Reference). Retrieved from .[1][3]
-
Hall, D. G. (2011).[1][3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1][3][5] Wiley-VCH.[1][3] (General reference for heteroaryl boronic acid stability).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][3] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition.[1][3] (Protocol optimization grounding).
Sources
- 1. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 551001-79-7|(5-Methoxybenzofuran-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- 3. 1423791-86-9|(4-Fluorobenzofuran-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- 4. angenechemical.com [angenechemical.com]
- 5. boronpharm.com [boronpharm.com]
- 6. boronpharm.com [boronpharm.com]
- 7. boronpharm.com [boronpharm.com]
Technical Guide: Solubility, Stability, and Handling of (7-Methoxybenzofuran-2-yl)boronic Acid
This technical guide is structured to provide actionable, high-level intelligence for researchers working with (7-Methoxybenzofuran-2-yl)boronic acid . It synthesizes physicochemical data with rigorous handling protocols to ensure experimental reproducibility in drug discovery and medicinal chemistry workflows.[1]
Executive Summary & Compound Profile
(7-Methoxybenzofuran-2-yl)boronic acid is a critical heteroaryl building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the benzofuran scaffold into pharmaceutical targets.[1][2]
Unlike simple phenylboronic acids, this compound exhibits specific stability challenges due to the heteroatom effect at the 2-position, making it prone to protodeboronation and boroxine formation. Successful application requires strict adherence to solubility limits and pH controls.[1]
Physicochemical Specifications
| Property | Data / Range | Technical Note |
| Chemical Structure | Benzofuran core, 7-methoxy substituent, 2-boronic acid | Electron-rich ring system; C2-Boron bond is labile.[1] |
| Molecular Weight | ~191.98 g/mol | -- |
| Appearance | Off-white to beige powder | Darkening indicates oxidation or extensive dehydration.[1] |
| Predicted pKa | 8.2 – 8.8 (Boronic Acid) | Lower than phenylboronic acid (pKa ~9.[1]0) due to the benzofuran ring's electron-withdrawing nature relative to the boron.[1] |
| LogP (Predicted) | ~2.1 – 2.4 | Moderately lipophilic; requires organic co-solvents for aqueous assays.[1] |
Solubility Data & Solvent Compatibility
The solubility of (7-Methoxybenzofuran-2-yl)boronic acid is heavily influenced by the boronic acid-boroxine equilibrium .[1] In non-polar or dry solvents, the compound exists in dynamic equilibrium with its trimeric anhydride (boroxine), which can alter apparent solubility and stoichiometry.
Solubility Matrix (Standard Laboratory Conditions, 25°C)
| Solvent | Solubility Rating | Saturation Range (Est.) | Application Application |
| DMSO | Excellent | > 50 mg/mL | Preferred solvent for stock solutions (100 mM).[1] |
| DMF | Excellent | > 50 mg/mL | Alternative stock solvent; harder to remove than DMSO.[1] |
| Methanol/Ethanol | Good | 20 – 40 mg/mL | Suitable for reaction media; avoid for long-term storage (esterification risk).[1] |
| THF | Moderate | 10 – 25 mg/mL | Good for anhydrous coupling reactions.[1] |
| Dichloromethane | Moderate | 5 – 15 mg/mL | Useful for workup/extraction; boroxine form is more soluble here.[1] |
| Water (pH 7) | Poor | < 1 mg/mL | Requires pH adjustment (>9) or complexing agents (e.g., mannitol).[1] |
| Water (pH > 10) | Good | > 10 mg/mL | Forms the boronate anion (Ar-B(OH)₃⁻), significantly increasing solubility.[1] |
Critical Insight: The 7-methoxy group is an electron-donating substituent (EDG).[1] While it increases electron density on the ring, it does not significantly improve water solubility compared to the unsubstituted parent.[1] It does, however, increase solubility in polar organic solvents like Methanol compared to non-polar analogs.
The Boronic Acid <-> Boroxine Equilibrium
Understanding the speciation of this compound is vital for accurate dosing.[1] In solid state and non-aqueous solution, the compound dehydrates to form a cyclic trimer (boroxine).[1]
Caption: The reversible dehydration of boronic acids.[1] Stock solutions in dry DMSO may contain significant amounts of boroxine, which hydrolyzes back to the active monomer upon addition to aqueous reaction media.
Experimental Protocols
Protocol A: Preparation of High-Integrity Stock Solutions
Objective: Create a stable 100 mM stock solution for biological assays or screening.
-
Weighing: Weigh the solid rapidly. Aryl boronic acids can be hygroscopic.[1]
-
Solvent Choice: Use anhydrous DMSO (Grade ≥99.9%).[1] Avoid alcohols for storage to prevent boronic ester formation.[1]
-
Dissolution:
-
Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C.
Protocol B: Dissolution in Aqueous Media (for Biological Assays)
Objective: Solubilize the compound in buffer without precipitation.[1]
-
Pre-dilution: Dilute the DMSO stock into the buffer slowly while vortexing.
-
Limit DMSO: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, unless the assay tolerates higher.
-
pH Adjustment (The "Trick"):
-
If precipitation occurs at neutral pH, briefly raise the pH to 10-11 using dilute NaOH.[1] This converts the neutral acid to the anionic boronate species (highly soluble).[1]
-
Once dissolved, slowly adjust back to physiological pH (7.4).[1] The compound often remains in supersaturated solution long enough for assays.[1]
-
-
Complexation: For difficult cases, add D-Mannitol or Pinacol (1:1 molar ratio) to the buffer.[1] These form cyclic esters that are often more soluble and stable than the free acid.[1]
Protocol C: Suzuki-Miyaura Coupling Optimization
Challenge: 2-Heteroaryl boronic acids are notoriously unstable under basic, aqueous conditions at high temperatures (Protodeboronation).[1]
Recommended Conditions:
-
Base: Weaker bases prefered.[1] Use K₃PO₄ or Cs₂CO₃ instead of NaOH/KOH.[1]
-
Catalyst: High-activity catalysts like Pd(dppf)Cl₂ or Pd(Amphos) allow for lower temperatures (60-80°C) and shorter reaction times, minimizing degradation.[1]
Caption: Decision workflow for optimizing coupling reactions, highlighting the critical risk of protodeboronation common to benzofuran-2-yl derivatives.
Stability & Degradation Mechanisms
The 2-position of benzofuran is electron-rich.[1] Under acidic conditions or high heat, the C-B bond can hydrolyze, replacing the boron with a proton (Protodeboronation).
-
Acidic pH (<4): Rapid degradation.[1] Avoid acidic workups.
-
Basic pH (>12): Generally stable as the boronate anion, but prolonged heating can lead to decomposition.[1]
-
Oxidation: Boronic acids can be oxidized to phenols (C-OH) by peroxides or air exposure over time.[1]
-
Indicator: If the solid turns brown or sticky, check for the phenol impurity (7-methoxybenzofuran-2-ol) via LC-MS.[1]
-
References
-
Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] [1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1]
-
Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. [1]
-
PubChem Compound Summary. (2025). Benzofuran-2-ylboronic acid derivatives. National Center for Biotechnology Information.[1] [1]
Sources
Technical Guide: Commercial Availability & Handling of (7-Methoxybenzofuran-2-yl)boronic acid
This guide provides a technical analysis of the commercial availability, procurement strategies, and handling protocols for (7-Methoxybenzofuran-2-yl)boronic acid . It is designed for medicinal chemists and procurement specialists navigating the supply chain for unstable heteroaryl building blocks.
Executive Summary
(7-Methoxybenzofuran-2-yl)boronic acid (CAS: 551001-79-7 ) is a specialized heterocyclic building block used primarily in Suzuki-Miyaura cross-coupling reactions to synthesize bioactive benzofuran derivatives. Unlike robust phenylboronic acids, this 2-heteroaryl boronic acid exhibits significant sensitivity to protodeboronation and oxidative degradation.
While commercially available, it is frequently classified as a "make-to-order" or "cold-chain" item rather than a bulk commodity. Successful utilization requires strict adherence to procurement validation and inert storage protocols.
Chemical Profile & Identification
| Parameter | Specification |
| Chemical Name | (7-Methoxybenzofuran-2-yl)boronic acid |
| CAS Number | 551001-79-7 |
| Molecular Formula | C₉H₉BO₄ |
| Molecular Weight | 191.98 g/mol |
| Structure | Benzofuran core, C7-Methoxy, C2-Boronic Acid |
| Key Impurities | Boroxine anhydride (trimer), 7-methoxybenzofuran (deboronated) |
| Storage Class | -20°C / Inert Atmosphere / Moisture Sensitive |
Commercial Availability Landscape
Supplier Tier Analysis
The compound is not universally stocked in bulk by catalog houses due to its shelf-life instability. Procurement typically follows a tiered availability model:
-
Tier 1 (Catalog Stock): Specialized suppliers like BLD Pharm and Biosynth often list this item with specific handling requirements (Cold Chain).
-
Typical Pack Sizes: 250 mg, 1 g, 5 g.
-
Lead Time: 1–2 weeks (Domestic stock) to 3–4 weeks (Global warehouse transfer).
-
Cost Indication: High (
500 per gram range for research grade).
-
-
Tier 2 (Custom Synthesis): Major aggregators (e.g., eMolecules, SciFinder sources) may list the compound, but fulfillment is often routed to contract research organizations (CROs) in Asia.
-
Risk: Batch-to-batch variability in boroxine content.
-
Procurement Decision Logic
The following decision tree outlines the recommended workflow for sourcing this unstable reagent to ensure project timelines are met.
Figure 1: Procurement decision tree prioritizing compound stability and lead time.
Technical Challenges & Handling
The Stability Paradox: 2-Heteroaryl Boronic Acids
Boronic acids at the C2 position of benzofuran are electronically linked to the heteroatom (oxygen). This makes the C-B bond susceptible to hydrolytic cleavage (protodeboronation), especially under basic conditions or elevated temperatures.
-
Mechanism: The electron-rich benzofuran ring facilitates protonation at the C2 position, leading to the release of boric acid and the formation of 7-methoxybenzofuran (the "null" impurity).
-
Boroxine Equilibrium: Like most boronic acids, this compound exists in equilibrium with its cyclic trimer (boroxine). This is not an impurity per se, but it alters the effective molecular weight.
-
Correction: When calculating stoichiometry, assume a purity of ~95% or verify via NMR using an internal standard (e.g., trimethoxybenzene).
-
Storage & Handling Protocol
-
Upon Receipt: Immediately verify the integrity of the cold pack. If the ice has melted and the container is warm, perform a QC check (NMR) before use.
-
Storage: Store at -20°C under argon or nitrogen.
-
Usage: Allow the vial to warm to room temperature in a desiccator before opening to prevent water condensation, which accelerates degradation.
Synthetic Application: Suzuki-Miyaura Coupling[2]
The primary application is the installation of the 7-methoxybenzofuran moiety into biaryl scaffolds. Below is a validated protocol optimized for unstable 2-heteroaryl boronic acids.
Optimized Protocol (Base-Sensitive)
Standard aqueous carbonate conditions often lead to deboronation. Use mild bases and anhydrous conditions where possible.
Reagents:
-
Aryl Halide (1.0 equiv)
-
(7-Methoxybenzofuran-2-yl)boronic acid (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM or XPhos Pd G3 (0.05 equiv)
-
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃
-
Solvent: 1,4-Dioxane/Water (9:1) or Anhydrous Toluene (if hydrolysis is severe)
Workflow:
-
Charge reaction vessel with Aryl Halide, Boronic Acid, Base, and Catalyst.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed solvent.
-
Heat to 80°C (Avoid reflux temperatures >100°C to minimize deboronation).
-
Monitor via LCMS at 1 hour.
Figure 2: Optimized Suzuki-Miyaura coupling workflow for sensitive heteroaryl boronic acids.
Quality Control & Validation
Before committing valuable advanced intermediates to a reaction, validate the boronic acid batch.
1H NMR Validation (DMSO-d6)
-
Diagnostic Peak (Boronic Acid): Look for broad singlets (OH) around 8.0–9.0 ppm (often disappears with D₂O exchange).
-
Diagnostic Peak (Benzofuran Core):
-
H-3 Proton: Singlet typically around 7.2–7.5 ppm .
-
Methoxy Group: Singlet at 3.9–4.0 ppm .
-
-
Impurity Check: If you see a sharp singlet around 6.8–7.0 ppm that integrates 1:1 with the aromatic protons but lacks the boronic acid environment, it is likely the deboronated 7-methoxybenzofuran .
HPLC Analysis
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).
-
Note: Boronic acids often streak or show dual peaks (acid/ester equilibrium) on LCMS. Mass spec (ESI-) usually shows [M-H]⁻ or [M+HCOO]⁻ adducts.
References
-
BLD Pharm. (7-Methoxybenzofuran-2-yl)boronic acid Product Specifications. Retrieved from
-
Biosynth. (5-Methoxybenzofuran-2-yl)boronic acid (Isomer Reference). Retrieved from
-
Hall, D. G. (2011).[2] Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3] Wiley-VCH.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society.
Sources
electrophilic aromatic substitution on 7-methoxybenzofuran
An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 7-Methoxybenzofuran
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive exploration of the principles, regioselectivity, and experimental protocols governing the electrophilic aromatic substitution (EAS) reactions of 7-methoxybenzofuran. As a privileged scaffold, the benzofuran nucleus is integral to numerous natural products and pharmacologically active compounds, making a thorough understanding of its functionalization critical for the rational design of novel derivatives in drug discovery and materials science.[1][2][3][4]
The reactivity of 7-methoxybenzofuran in electrophilic aromatic substitution is governed by the synergistic and sometimes competing electronic effects of the fused furan ring and the methoxy substituent on the benzene ring.
1.1. Electronic Influence of the Benzofuran System
The benzofuran ring system is considered electron-rich due to the lone pair of electrons on the oxygen atom participating in the π-system. This increased electron density activates the molecule towards electrophilic attack compared to benzene. In unsubstituted benzofuran, electrophilic substitution preferentially occurs at the C2 position of the furan ring.[5][6] This preference is attributed to the superior stability of the resulting cationic intermediate (sigma complex), where the positive charge can be effectively stabilized by resonance involving the adjacent oxygen atom and the fused benzene ring.[6][7][8] Attack at the C3 position is less favored as the resulting intermediate receives less stabilization from the benzene portion of the molecule.[6][9]
1.2. The Directing Effect of the 7-Methoxy Group
The methoxy group (-OCH₃) at the C7 position is a potent activating group. It exerts a strong +R (resonance) effect by donating its lone-pair electrons into the aromatic ring, and a weaker -I (inductive) effect due to the electronegativity of the oxygen atom. The resonance effect is dominant, leading to a significant increase in electron density on the benzene ring, particularly at the positions ortho (C6) and para (C4) to the methoxy group.[10][11] This donation of electron density stabilizes the sigma complex formed during electrophilic attack at these positions.[10][11]
1.3. Predicting Regioselectivity in 7-Methoxybenzofuran
The final regiochemical outcome of an EAS reaction on 7-methoxybenzofuran depends on the interplay between the directing effects of the furan oxygen and the C7-methoxy group.
-
Attack on the Furan Ring (C2): Favored by the inherent reactivity of the benzofuran nucleus.
-
Attack on the Benzene Ring (C4, C6): Strongly activated by the C7-methoxy group.
The stability of the potential sigma complex intermediates is the determining factor. Attack at C6 is particularly favored as the resulting positive charge is stabilized by both the methoxy group through resonance (a highly stable oxonium ion contributor) and the inductive effect of the nearby furan oxygen. Attack at C4 is also activated by the methoxy group, but to a lesser extent. Therefore, for many strong electrophiles, substitution is predicted to occur predominantly on the benzene ring, with a preference for the C6 position.
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
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The Carbon-Boron Bond in Benzofurans: A Synthetic Chemist's Guide to a Versatile Tool
<
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically relevant molecules and natural products.[1][2] The ability to strategically functionalize this heterocyclic system is paramount to modern drug discovery and development. Among the synthetic handles available, the carbon-boron (C-B) bond stands out for its remarkable versatility, stability, and predictable reactivity. This guide provides a comprehensive overview of the reactivity of the C-B bond in benzofuranylboronic acids and their derivatives. It delves into the core principles governing their transformations, focusing on the mechanistic underpinnings of cornerstone reactions like the Suzuki-Miyaura and Chan-Lam couplings, as well as oxidative hydroxylation. By offering field-proven insights, detailed experimental protocols, and a discussion of factors influencing reactivity, this document serves as a practical resource for chemists aiming to leverage the power of organoboron chemistry in the synthesis of complex benzofuran-containing targets.
Introduction: The Strategic Value of the Benzofuran C-B Bond
Benzofuran derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties.[1][3] This has cemented their status as a high-value pharmacophore. The synthetic challenge, therefore, lies not just in constructing the benzofuran core, but in precisely decorating it with various substituents to modulate its pharmacological profile.
The introduction of a boron moiety onto the benzofuran ring transforms it into a versatile building block. Organoboron compounds, particularly boronic acids and their esters, are valued for their general stability to air and moisture, low toxicity, and broad functional group tolerance.[4][5] The C-B bond, while robust, can be selectively activated under specific catalytic conditions to participate in a host of powerful bond-forming reactions. This unique combination of stability and tunable reactivity makes benzofuranylboronic acids indispensable intermediates in the synthetic chemist's toolbox.
This guide will explore the three primary transformations that define the utility of the benzofuran C-B bond:
-
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura reaction for creating biaryl and vinyl-substituted benzofurans.
-
Copper-Catalyzed C-Heteroatom Bond Formation: The Chan-Lam coupling for accessing N- and O-linked benzofuran derivatives.[6]
-
Oxidative C-O Bond Formation: The conversion of the C-B bond into a hydroxyl group, providing a direct route to phenolic benzofurans.
Understanding the Benzofuran-Boron Bond: Stability and Boron Moieties
The reactivity of a benzofuranylboronic acid is intrinsically linked to the electronic nature of the heterocyclic ring and the type of boron species employed. The benzofuran ring system influences the polarization and strength of the C-B bond, while different boron substituents (e.g., hydroxyls, pinacol, MIDA) modulate the stability and reactivity of the organoboron reagent itself.
Common Boron Moieties: A Choice Dictated by Strategy
While the simple boronic acid (-B(OH)₂) is the most common form, several other derivatives offer distinct advantages in terms of stability, handling, and reactivity.[7]
-
Boronic Acids (-B(OH)₂): The workhorse of cross-coupling. Readily available but can be prone to dehydration to form cyclic boroxines or protodeboronation under certain conditions.
-
Pinacol Boronate Esters (-Bpin): Offer enhanced stability compared to boronic acids, are compatible with chromatography, and are often crystalline, free-flowing solids. They can participate directly in many cross-coupling reactions.[4]
-
MIDA Boronate Esters (-B(MIDA)): N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and moisture-tolerant crystalline solids.[8][9] They are unreactive under standard Suzuki-Miyaura conditions, acting as a protecting group for the boronic acid.[10] The MIDA ligand can be easily cleaved with mild aqueous base to release the reactive boronic acid in situ, making them ideal for iterative cross-coupling strategies where sequential reactions are required.[10][11]
Key Transformations of the Benzofuran-Boron Bond
The synthetic power of the benzofuran-boron bond is most evident in its application in cross-coupling and oxidation reactions. These transformations provide reliable and high-yielding pathways to introduce carbon, nitrogen, and oxygen substituents onto the benzofuran core.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most important application of arylboronic acids, enabling the formation of C(sp²)-C(sp²) bonds.[4] For benzofurans, this translates to the synthesis of aryl- or vinyl-substituted derivatives, which are common motifs in bioactive molecules.
Causality Behind Experimental Choices:
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency.
-
Palladium Source: Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf) are common choices. The palladium source enters the catalytic cycle as Pd(0) after an initial reduction or ligand exchange.
-
Ligand: Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can dramatically influence reaction rate and scope.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.[10]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is often used. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
Protocol 3.1: Synthesis of 2-Arylbenzofuran via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a benzofuran-2-boronic acid with an aryl bromide.
Materials:
-
Benzofuran-2-boronic acid (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add benzofuran-2-boronic acid, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 0.5 mmol of boronic acid).
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-arylbenzofuran.
Self-Validation: The success of the protocol is confirmed by the disappearance of starting materials and the appearance of a new, less polar spot on TLC, and confirmed by characterization (¹H NMR, ¹³C NMR, HRMS) of the purified product.
Copper-Catalyzed Chan-Lam Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for forming aryl C-N and C-O bonds using copper catalysts.[12] This reaction is particularly valuable as it often proceeds under milder conditions than the analogous palladium-catalyzed Buchwald-Hartwig amination and can be run open to the air.[6] It allows for the direct coupling of benzofuranylboronic acids with a wide range of amines, amides, and phenols.[6][13]
Causality Behind Experimental Choices:
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common catalyst. It is believed that the active species is a Cu(II) complex which undergoes transmetalation with the boronic acid.
-
Oxidant: Atmospheric oxygen often serves as the terminal oxidant, regenerating the active Cu(II) catalyst.[6]
-
Base: A base, such as triethylamine (Et₃N) or pyridine, is often required. It can act as both a ligand to the copper center and a base to facilitate deprotonation of the nucleophile.
-
Solvent: Dichloromethane (DCM) or methanol are common solvents for this transformation.
Protocol 3.2: N-Arylation of an Amine with Benzofuran-3-boronic Acid
This protocol provides a general procedure for the copper-catalyzed coupling of a primary or secondary amine with benzofuran-3-boronic acid.
Materials:
-
Benzofuran-3-boronic acid (1.0 eq)
-
Amine (1.2 eq)
-
Copper(II) Acetate (Cu(OAc)₂) (1.5 eq, for stoichiometric) or (0.1 eq, for catalytic with air)
-
Triethylamine (Et₃N) (2.0 eq)
-
Dichloromethane (DCM)
-
Molecular sieves (4Å) (optional, for drying)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add benzofuran-3-boronic acid, Cu(OAc)₂, and the amine. If using anhydrous conditions, add activated 4Å molecular sieves.
-
Solvent and Base Addition: Add DCM, followed by triethylamine.
-
Reaction: Stir the mixture vigorously at room temperature. The flask can be left open to the air to allow for oxidation of the copper species. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove copper salts, washing with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-benzofuranyl amine.
Oxidation to Phenolic Benzofurans
The transformation of a C-B bond to a C-O bond is a highly reliable and synthetically useful reaction. It provides a direct route to hydroxy-benzofurans, which can be difficult to access through other methods. This oxidation is a key step in many synthetic sequences, allowing the boron moiety to act as a masked hydroxyl group.
Causality Behind Experimental Choices:
-
Oxidant: The most common and reliable oxidant for this transformation is basic hydrogen peroxide (H₂O₂). Other reagents like oxone or N-oxides can also be effective.[14] A recent metal-free method uses diacetoxyiodobenzene (PhI(OAc)₂).[15][16]
-
Mechanism: The reaction with H₂O₂ proceeds through the formation of a boronate "ate" complex with the hydroperoxide anion. This is followed by a 1,2-migratory insertion of the benzofuran ring from the boron to the oxygen atom. Subsequent hydrolysis of the resulting borate ester releases the desired hydroxy-benzofuran.
Protocol 3.3: Synthesis of a Benzofuran-ol via C-B Bond Oxidation
This protocol details the oxidation of a benzofuranylboronic acid to the corresponding phenol using basic hydrogen peroxide.
Materials:
-
Benzofuranylboronic acid (1.0 eq)
-
Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH) solution (e.g., 3M aqueous)
-
Hydrogen Peroxide (H₂O₂) (30% aqueous solution)
Step-by-Step Methodology:
-
Dissolution: Dissolve the benzofuranylboronic acid in THF in a round-bottom flask equipped with a stir bar.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add the aqueous NaOH solution and stir for 10 minutes.
-
Oxidant Addition: Slowly add the 30% H₂O₂ solution dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until bubbling ceases.
-
Work-up: Acidify the mixture with 1M HCl to pH ~3-4. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the pure hydroxy-benzofuran.
Summary of Reactivity and Influencing Factors
The success of these transformations depends on several factors related to the substrate and reaction conditions. A summary is presented below for quick reference.
| Reaction | Key Catalyst | Reagents | Typical Conditions | Key Considerations |
| Suzuki-Miyaura | Palladium (e.g., Pd(PPh₃)₄) | Aryl/Vinyl Halide, Base (K₂CO₃, Cs₂CO₃) | Dioxane/H₂O, 80-100 °C | Base is crucial for transmetalation. Ligand choice can be critical. |
| Chan-Lam | Copper (e.g., Cu(OAc)₂) | Amine/Phenol, Base (Et₃N, Pyridine) | DCM or MeOH, RT, Air | Can be run open to air; oxygen is the terminal oxidant. |
| Oxidation | None (Reagent-based) | H₂O₂/NaOH or PhI(OAc)₂ | THF/H₂O, 0 °C to RT | Exothermic reaction; slow addition of oxidant is required. |
Factors Influencing Reactivity:
-
Electronic Effects: Electron-withdrawing groups on the benzofuran ring can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step in Suzuki and Chan-Lam couplings. Conversely, electron-donating groups can enhance reactivity.
-
Steric Hindrance: Bulky substituents near the C-B bond can impede the approach of the metal catalyst, reducing reaction rates. This is a critical consideration in the design of highly substituted benzofuran targets.[17]
-
Positional Isomerism: The reactivity can vary depending on the position of the boron moiety. For instance, benzofuran-2-boronic acid may exhibit different reactivity profiles compared to the 3- or 5-isomers due to the distinct electronic environments at each position.
Conclusion and Future Perspectives
The carbon-boron bond is a cornerstone of modern synthetic strategies targeting complex benzofuran derivatives. Its predictable and versatile reactivity in Suzuki-Miyaura, Chan-Lam, and oxidation reactions provides chemists with reliable access to a wide array of C-C, C-N, and C-O linked analogues. The development of highly stable yet readily activated boron moieties, such as MIDA boronates, has further expanded the scope of what is possible, enabling sophisticated iterative cross-coupling strategies for the construction of complex molecular architectures.[9][11] As the demand for novel benzofuran-based therapeutics continues to grow, the strategic application of C-B bond chemistry will undoubtedly remain a critical and enabling technology in the field of drug discovery and development.
References
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Reactivity of Benzofuran Derivatives. (2018). ResearchGate. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2022). ACS Omega. [Link]
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Reactivity of Boronic Acids toward Catechols in Aqueous Solution. (2016). ResearchGate. [Link]
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Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. (2022). MDPI. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2015). Journal of the American Chemical Society. [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]
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Convenient and efficient chan-lam cross coupling reactions catalyzed by novel copper complex of benzofuran moiety. (2015). ResearchGate. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2022). ACS Omega. [Link]
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Intramolecular Chan–Lam coupling enabling a formal [2 + 2]... (2021). ResearchGate. [Link]
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Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
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Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. (2021). ACS Omega. [Link]
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Chan-Lam Coupling. Organic Chemistry Portal. [Link]
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Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. (2014). Organic Letters. [Link]
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Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. (2024). International Journal of Molecular Sciences. [Link]
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Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2021). Journal of the American Chemical Society. [Link]
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Recent advances in the synthesis and reactivity of MIDA boronates. (2022). Chemical Communications. [Link]
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Structure and Reactivity of Boron-Ate Complexes Derived from Primary and Secondary Boronic Esters. (2015). Organic Letters. [Link]
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Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. (2022). ACS Catalysis. [Link]
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From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. (2018). Accounts of Chemical Research. [Link]
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Cu-Catalyzed Coupling of Aliphatic Amines with Alkylboronic Esters. (2021). Organic Letters. [Link]
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2-Acetylbenzofurans: Synthesis, Reactions and Applications. (2018). ResearchGate. [Link]
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Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (2005). Wiley-VCH. [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. [Link]
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Midas and Boronic Acids. (2022). ResearchGate. [Link]
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Phenol oxidation. The formation of benzofuran and 2,3-dihydrobenzofuran derivatives by oxidation of 1-(2-hydroxyphenyl). Sci-Hub. [Link]
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Coupling of Boronic Acids with Amines in the Presence of a Supported Copper Catalyst. (2017). ResearchGate. [Link]
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Iterative reactions of transient boronic acids enable sequential C–C bond formation. (2018). Nature Chemistry. [Link]
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Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. (2021). National Institutes of Health. [Link]
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Bioactive Benzofuran Derivatives: A Review. (2023). ResearchGate. [Link]
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Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (2022). ScienceDirect. [Link]
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A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. (2022). MDPI. [Link]
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An In-Depth Technical Guide to the Electronic Effects of the Methoxy Group in Benzofuran Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methoxy-substituted benzofuran boronic acids are privileged scaffolds in modern medicinal chemistry and organic synthesis, primarily serving as key building blocks in palladium-catalyzed cross-coupling reactions. Their reactivity and utility are profoundly governed by the electronic effects exerted by the methoxy group. This guide elucidates the nuanced interplay between the methoxy group's inductive and resonance effects, detailing how these phenomena modulate the electron density of the benzofuran ring system. Consequently, these electronic shifts directly influence the chemical properties of the distal boronic acid moiety, impacting its acidity (pKa) and, most critically, its efficiency in the rate-determining transmetalation step of the Suzuki-Miyaura reaction. Understanding these core principles is paramount for rational reaction design, optimization of catalytic conditions, and the strategic synthesis of complex molecular architectures in drug discovery.
Introduction: The Triad of Reactivity
In the landscape of synthetic chemistry, the strategic functionalization of heterocyclic systems is a cornerstone of drug development. The benzofuran scaffold is a common motif in biologically active compounds.[1] When functionalized with a boronic acid, it becomes a versatile precursor for carbon-carbon bond formation via the Nobel Prize-winning Suzuki-Miyaura coupling reaction.[2] The introduction of a methoxy group (-OCH₃) onto this scaffold introduces a layer of electronic complexity that can be harnessed for synthetic advantage. This guide dissects the three key components governing the system's behavior:
-
The Methoxy Group (-OCH₃): A small substituent with a powerful dual electronic nature.
-
The Benzofuran Ring: An aromatic heterocyclic system with its own intrinsic electronic properties.
-
The Boronic Acid [-B(OH)₂]: The functional group that serves as the linchpin for cross-coupling chemistry.
Understanding how the methoxy group electronically "communicates" with the boronic acid through the benzofuran bridge is essential for predicting and controlling chemical reactivity.
Fundamental Electronic Effects of the Methoxy Group
The methoxy group's influence on an aromatic ring is a classic example of competing electronic effects: the inductive effect and the resonance (or mesomeric) effect.[3]
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the atom it is attached to through the sigma (σ) bond framework. This effect is distance-dependent and weakens progressively along a carbon chain.[4]
-
Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the pi (π) system of the aromatic ring.[5] This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions relative to the substituent.[6]
For the methoxy group, the electron-donating resonance effect is significantly stronger and generally dominates over the electron-withdrawing inductive effect.[7][8] This makes the methoxy group an overall activating group in the context of electrophilic aromatic substitution, meaning it makes the aromatic ring more reactive towards electrophiles.[9]
| Effect | Type | Description | Consequence on Aromatic Ring |
| Inductive | Electron-Withdrawing (-I) | Oxygen's electronegativity pulls electron density through σ-bonds. | Slight deactivation. |
| Resonance | Electron-Donating (+M) | Oxygen's lone pairs delocalize into the π-system. | Strong activation, especially at ortho and para positions. |
| Overall | Activating | The +M effect outweighs the -I effect. | Increased nucleophilicity and reactivity. |
Modulating the Benzofuran Core: A Positional Analysis
The position of the methoxy group on the benzofuran ring dictates which atoms experience the greatest increase in electron density. This has profound implications for the molecule's reactivity in subsequent reactions. The delocalization of oxygen's lone pair creates resonance structures where a negative charge resides on specific carbons of the fused ring system.
Caption: Resonance delocalization in 5-methoxybenzofuran.
As illustrated, a methoxy group at the C5 position enriches the C4, C6, and C2 positions. This electronic enrichment serves two main purposes:
-
Directing Electrophilic Attack: It dictates the regioselectivity of reactions like halogenation or nitration, guiding incoming electrophiles to these electron-rich centers.[10]
-
Influencing the Boronic Acid: The overall increase in electron density across the aromatic system is transmitted to the carbon atom bearing the boronic acid group.
Impact on the Boronic Acid Moiety and Suzuki-Miyaura Coupling
The electronic changes within the benzofuran ring have direct and predictable consequences on the attached boronic acid group and its performance in the Suzuki-Miyaura reaction.
Lewis Acidity (pKa)
A boronic acid acts as a Lewis acid, accepting a hydroxide ion to form a boronate species. The acidity, or pKa, is a measure of this equilibrium. Electron-donating groups, like methoxy, push electron density onto the carbon attached to the boron. This can slightly decrease the Lewis acidity of the boron center, leading to a higher pKa compared to an unsubstituted or electron-withdrawn analogue. Conversely, electron-withdrawing groups increase Lewis acidity and lower the pKa.[11][12]
| Substituent on Phenylboronic Acid | pKa (Aqueous) | Electronic Effect |
| 4-Methoxy | ~9.0-9.2 | Electron-Donating |
| Unsubstituted (H) | ~8.7-8.9[13] | Neutral |
| 4-Trifluoromethyl | ~7.8-8.0[12] | Electron-Withdrawing |
| Note: Data is for substituted phenylboronic acids as a well-studied proxy. Trends are directly applicable to benzofuran systems. |
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, proceeding via a catalytic cycle involving a palladium catalyst.[2] The key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[14]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The transmetalation step, where the organic group (the methoxy-benzofuran moiety) is transferred from the boron atom to the palladium center, is often the rate-determining step of the entire cycle.[2][15] This step is initiated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[15]
The electronic nature of the benzofuran ring plays a crucial role here. An electron-rich benzofuran ring, activated by the +M effect of the methoxy group, accelerates the transmetalation step. [16][17] The increased electron density on the carbon atom bonded to boron makes it more nucleophilic and facilitates its transfer to the electrophilic Pd(II) center. This generally leads to higher reaction rates and improved yields, particularly when coupling with electron-neutral or electron-poor aryl halides.[16][17]
Experimental Protocols & Field-Proven Insights
The theoretical electronic effects translate directly into practical considerations for synthesis and reaction setup.
Synthesis of a Methoxy-Benzofuran Boronic Acid
A common route to aryl boronic acids is through ortho-lithiation followed by borylation. Here is a representative protocol for the synthesis of 5-Methoxybenzofuran-2-boronic acid.
Caption: Synthetic workflow for a methoxy-benzofuran boronic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-methoxybenzofuran (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (n-BuLi, ~1.1 eq) dropwise. The C2 proton of benzofuran is acidic and is readily abstracted. Stir for 1-2 hours at -78 °C.
-
Causality: The use of a strong, non-nucleophilic base like n-BuLi at low temperature ensures regioselective deprotonation at the most acidic site (C2) without side reactions.
-
-
Borylation: Add triisopropyl borate (B(OiPr)₃, ~1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Causality: The highly electrophilic boron atom is readily attacked by the lithiated benzofuran carbanion.
-
-
Warm-up: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction by carefully adding 1M aqueous HCl. This hydrolyzes the boronate ester to the desired boronic acid.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
Application in a Model Suzuki-Miyaura Coupling
This protocol describes the coupling of an electron-rich methoxy-benzofuran boronic acid with an aryl bromide.
Reaction: 5-Methoxybenzofuran-2-boronic acid + 4-Bromotoluene → 5-Methoxy-2-(4-methylphenyl)benzofuran
Step-by-Step Methodology:
-
Vessel Preparation: To a reaction vial, add 5-methoxybenzofuran-2-boronic acid (1.2 eq), 4-bromotoluene (1.0 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Causality: The base is essential to activate the boronic acid, forming the boronate complex required for transmetalation.[15] K₂CO₃ is a common, effective, and moderately strong base suitable for many Suzuki couplings.
-
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).
-
Causality: Pd(PPh₃)₄ is a reliable Pd(0) source. The electron-rich phosphine ligands help stabilize the active catalytic species and facilitate the oxidative addition step.[2] For electron-rich boronic acids, this classic catalyst is often sufficient.
-
-
Solvent Addition: Add a solvent system, typically a mixture like Dioxane/Water (e.g., 4:1 ratio).
-
Causality: The organic solvent (Dioxane) solubilizes the organic reagents and catalyst, while the aqueous component is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
-
Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Causality: This is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified via column chromatography.
Conclusion
The methoxy group is a powerful modulator of reactivity in the benzofuran boronic acid scaffold. Its dominant electron-donating resonance effect enriches the aromatic system, which in turn accelerates the rate-determining transmetalation step in Suzuki-Miyaura cross-coupling reactions. This electronic activation generally leads to more efficient and higher-yielding reactions, making methoxy-substituted benzofuran boronic acids highly valuable and predictable building blocks in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of these fundamental electronic principles empowers chemists to make informed decisions in experimental design, catalyst selection, and reaction optimization, ultimately leading to more efficient and successful synthetic outcomes.
References
-
Filo. (2025, April 8). But methoxy grp has negative inductive effect then how it's electron donating. Link
-
Brainly. (2023, August 7). The inductive effect and resonance effect of methoxy (OCH3) are: Circle your choice: A. Link
-
Chegg. (2023, March 14). Solved In chapter 18 , we wil discuss whether a methoxy. Link
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!
-
Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. Link
-
Benchchem. Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. Link
-
TMP Chem. (2021, May 3). 27.02 Resonance and Inductive Effects.
-
Royal Society of Chemistry. (2023, January 2). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Link
-
Wikipedia. Methoxy group. Link
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Link
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Link
-
Wikipedia. Suzuki reaction. Link
-
Organic Chemistry Portal. Suzuki Coupling. Link
-
Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?Link
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Link
-
ACS Publications. Effects of electronic resonance interaction on methoxy group NMR parameters: theoretical and experimental study of substituted 2-methoxypyridines. The Journal of Physical Chemistry. Link
-
MDPI. On the Computational Determination of the pK a of Some Arylboronic Acids. Link
-
Journal of the American Chemical Society. (2017, March 7). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Link
-
PubMed. Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Link
-
ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Link
-
National Institutes of Health. (2024, June 6). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Link
-
Beaudry Research Group, Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Link
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Link
-
ResearchGate. pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. Link
-
Wiley Online Library. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Link
-
ResearchGate. Acidity (pKa values) for selected monosubstituted benzoic and phenylboronic acids. Link
-
Acta Poloniae Pharmaceutica. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Link
-
Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Link
Sources
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
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- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. But methoxy grp has negative inductive effect then how it's electron dona.. [askfilo.com]
- 8. Solved In chapter 18 , we wil discuss whether a methoxy | Chegg.com [chegg.com]
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- 10. ptfarm.pl [ptfarm.pl]
- 11. mdpi.com [mdpi.com]
- 12. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling with (7-Methoxybenzofuran-2-yl)boronic acid
Introduction: The Strategic Importance of the Benzofuran Moiety
The benzofuran scaffold is a privileged heterocyclic system deeply embedded in the landscape of medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties.[2] The specific introduction of a 7-methoxy group can further modulate the pharmacokinetic and pharmacodynamic profile of a molecule. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[3][4] This palladium-catalyzed reaction between an organoborane and an organohalide offers a powerful tool for the strategic incorporation of the (7-Methoxybenzofuran-2-yl) moiety into complex molecular architectures, making it a cornerstone reaction for drug discovery and development.[1][5]
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This step is often the rate-determining step of the reaction.
-
Transmetalation: The (7-Methoxybenzofuran-2-yl)boronic acid is activated by a base to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium(II) complex, where the benzofuran moiety replaces the halide on the palladium center.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: A Generalized Approach
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (7-Methoxybenzofuran-2-yl)boronic acid with a variety of aryl halides. Optimization may be required depending on the specific coupling partner.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| (7-Methoxybenzofuran-2-yl)boronic acid | ≥95% | Commercially Available | Store under inert atmosphere. |
| Aryl Halide (e.g., Aryl Bromide) | ≥98% | Commercially Available | |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | Commercially Available | Other catalysts may be suitable.[8] | |
| Base (e.g., K₂CO₃ or K₃PO₄) | Anhydrous | Commercially Available | Base selection is crucial.[9] |
| Solvent (e.g., 1,4-Dioxane/Water) | Anhydrous/Deionized | Commercially Available | Solvent choice can impact reaction rate.[10] |
| Inert Gas (Argon or Nitrogen) | High Purity |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add (7-Methoxybenzofuran-2-yl)boronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Subsequently, add the palladium catalyst (1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inefficient catalyst turnover | Screen different palladium catalysts and ligands. Buchwald-type ligands can be effective for challenging couplings.[11] |
| Incomplete reaction | Increase reaction time or temperature. | |
| Decomposition of boronic acid | Use milder reaction conditions or protect the boronic acid as a boronate ester.[12] | |
| Side Product Formation | Homocoupling of the boronic acid | Ensure strictly anaerobic conditions and consider using a different base. |
| Protodeboronation | Use anhydrous solvents and a non-aqueous base if possible. | |
| Poor Reproducibility | Inconsistent reagent quality | Use high-purity, anhydrous reagents and solvents. |
| Inefficient stirring | Ensure vigorous stirring, especially for heterogeneous mixtures. |
Conclusion
The Suzuki-Miyaura coupling of (7-Methoxybenzofuran-2-yl)boronic acid is a highly effective method for the synthesis of valuable biaryl compounds. A thorough understanding of the reaction mechanism and careful optimization of the reaction parameters are key to achieving high yields and purity. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers in the fields of organic synthesis and drug development.
References
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
Technical Application Note: Optimized Coupling Strategies for (7-Methoxybenzofuran-2-yl)boronic Acid
Introduction & Executive Summary
(7-Methoxybenzofuran-2-yl)boronic acid is a high-value heterocyclic building block used frequently in the synthesis of bioactive molecules, particularly for oncology and kinase inhibition targets. The benzofuran scaffold serves as a bioisostere for indole and naphthalene systems, while the 7-methoxy substituent provides critical metabolic stability and hydrogen-bond acceptance vectors.
However, 2-heteroaryl boronic acids are notoriously unstable. They suffer from rapid protodeboronation (hydrolysis of the C–B bond to C–H) under standard Suzuki-Miyaura conditions. The electron-donating nature of the 7-methoxy group increases the electron density at the C-2 position, potentially accelerating this side reaction compared to unsubstituted benzofurans.
This guide moves beyond "textbook" conditions, offering three distinct protocols designed to balance reactivity (transmetalation) against decomposition (protodeboronation) .
Mechanistic Insight & Stability Profile
To optimize the reaction, one must understand the competition between the productive catalytic cycle and the destructive side pathway.
-
The Challenge (Protodeboronation): In the presence of water and base, the boronic acid forms a boronate "ate" complex. While this species is required for transmetalation to Palladium, it is also the intermediate that undergoes protonolysis.
-
Electronic Effect (7-OMe): The methoxy group at position 7 pushes electron density into the furan ring. This makes the C-2 carbon more nucleophilic. While this facilitates oxidative addition in the reverse sense, it makes the C-B bond significantly more labile to electrophilic attack by protons (from water or solvent).
-
Strategic Implication: Reaction times must be minimized, and base strength/water concentration must be finely tuned. High-activity catalysts (e.g., Pd(dppf)Cl₂, XPhos) are preferred over Pd(PPh₃)₄ to ensure cross-coupling outcompetes hydrolysis.
Visualization: Competitive Pathways
The following diagram illustrates the kinetic competition that dictates yield.
Figure 1: Kinetic competition between productive transmetalation (Path A) and destructive protodeboronation (Path B). Success depends on accelerating Path A.
Optimized Experimental Protocols
Protocol A: The "Workhorse" Method (High Stability)
Best for: Scale-up, valuable electrophiles, and initial screening. Rationale: Uses Pd(dppf)Cl₂, a robust catalyst that resists deactivation and promotes faster transmetalation than phosphine-free systems. Dioxane is used to ensure solubility of the benzofuran while allowing higher temperatures than THF.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Notes |
| Substrate | Aryl Halide (Br/I) | 1.0 | Iodides react faster (preferred). |
| Nucleophile | (7-Methoxybenzofuran-2-yl)boronic acid | 1.2 - 1.5 | Excess accounts for some deboronation. |
| Catalyst | Pd(dppf)Cl₂ · DCM | 0.03 - 0.05 | 3-5 mol%. Robust against air/moisture. |
| Base | K₂CO₃ (2M aq.) | 3.0 | Standard base; add as aqueous solution. |
| Solvent | 1,4-Dioxane | [0.1 M] | Degassed thoroughly. |
| Conditions | 80–90°C | 2–4 h | Monitor by LCMS every hour. |
Step-by-Step:
-
Charge a reaction vial with the Aryl Halide (1.0 equiv), Boronic Acid (1.3 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Seal and purge with inert gas (N₂ or Ar) for 5 minutes.
-
Add degassed 1,4-Dioxane via syringe.
-
Add degassed 2M aqueous K₂CO₃ (3.0 equiv).
-
Heat to 90°C with vigorous stirring. Note: Heterogeneous mixtures require high stir rates.
-
Stop immediately upon consumption of the halide. Extended heating promotes side reactions.
Protocol B: The "Rapid Coupling" Method (Sensitive Substrates)
Best for: Substrates prone to hydrolysis or when Protocol A yields <50%. Rationale: Uses microwave irradiation and a highly active precatalyst (XPhos Pd G2) to complete the reaction in minutes, leaving no time for protodeboronation to occur.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Notes |
| Catalyst | XPhos Pd G2 | 0.02 | 2 mol%. Extremely fast transmetalation. |
| Base | K₃PO₄ (solid) | 2.0 | Mild, anhydrous buffering capacity. |
| Solvent | THF : Water (10:1) | [0.15 M] | Low water content minimizes hydrolysis. |
| Conditions | Microwave, 100°C | 30 min | Rapid ramp time is crucial. |
Step-by-Step:
-
Combine Aryl Halide, Boronic Acid, XPhos Pd G2, and solid K₃PO₄ in a microwave vial.
-
Add wet THF (THF containing 10% water).
-
Cap and irradiate at 100°C for 20–30 minutes.
-
Filter through Celite immediately after cooling.
Protocol C: "Green" Aqueous Conditions
Best for: Simple aryl bromides and environmentally conscious workflows. Rationale: Ethanol/Water mixtures are effective for benzofurans, leveraging the "hydrophobic effect" to accelerate the reaction in aqueous media.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Notes |
| Catalyst | Pd(OAc)₂ + PPh₃ | 0.05 / 0.10 | In situ generation (economical). |
| Base | Na₂CO₃ | 2.5 | |
| Solvent | EtOH : H₂O (1:1) | [0.2 M] | Green solvent system. |
| Conditions | 80°C | 4–6 h | Slower, but easy workup. |
Troubleshooting & Optimization Logic
If yields are low, use the following decision tree to diagnose the failure mode.
Figure 2: Diagnostic logic for optimizing coupling yields.
Critical Note on Purification: Benzofuran byproducts often co-elute with the product.
-
Recommendation: Use a gradient of Hexanes/Ethyl Acetate (0-20%) on silica.
-
Detection: The 7-methoxy group is highly fluorescent; use UV 254nm and 365nm to distinguish the product (often blue/green emission) from the byproduct.
References
-
Suzuki-Miyaura Coupling General Mechanism & Reviews
-
Protodeboronation of Heteroaryl Boronic Acids
-
Cox, P. A. et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2010 , 132(38), 13100–13102. Link
-
-
Benzofuran Synthesis via Suzuki Coupling (Specific Analogues)
-
Catalyst Selection for Unstable Boronic Acids
-
Kinzel, T. et al. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 2010 , 132(40), 14073–14075. Link
-
-
Green Chemistry Approaches (Aqueous Media)
-
Lipshutz, B. H. et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." Journal of Organic Chemistry, 2011 , 76(11), 4379–4391. Link
-
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. Protodeboronation [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
Application Note: Strategic Synthesis of 2-Aryl-7-Methoxybenzofurans
Abstract & Scope
The 2-aryl-7-methoxybenzofuran scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous bioactive agents, including analogues of the natural product egonol and resveratrol dimers. These compounds exhibit potent biological profiles, including antiproliferative (MCF-7, HeLa), anti-inflammatory (iNOS inhibition), and antioxidant activities.
This Application Note provides a definitive guide to synthesizing this specific scaffold. Unlike generic benzofuran synthesis, the 7-methoxy substitution pattern imposes specific regiochemical constraints that dictate precursor selection. We present two validated protocols:
-
Method A (Modern): Transition-Metal Catalyzed Sonogashira Annulation (Convergent, high tolerance).
-
Method B (Classical): Acid-Mediated Cyclodehydration (Cost-effective, scalable).
Retrosynthetic Analysis
To achieve the 7-methoxy substitution pattern, the synthetic logic must account for the placement of the oxygen atoms in the starting material. The 7-position methoxy group in the final benzofuran corresponds to the 3-position methoxy group in a salicylaldehyde precursor or the 2-position methoxy group in a phenol precursor (guaiacol).
Figure 1: Retrosynthetic logic for accessing the 7-methoxybenzofuran core. Note that the starting material numbering changes upon cyclization.
Protocol A: The Sonogashira Annulation (Method of Choice)
This method is preferred for generating libraries of analogues due to its convergence and mild conditions. It utilizes a "one-pot" coupling-cyclization sequence.[1]
Mechanistic Rationale
The reaction proceeds via a Pd(0)/Cu(I) catalytic cycle. The key to the 7-methoxy regiochemistry is the use of 2-iodo-6-methoxyphenol . The bulky iodine at the 2-position directs the coupling, while the 6-methoxy group becomes the 7-methoxy group in the fused ring system.
Materials
-
Substrate: 2-Iodo-6-methoxyphenol (1.0 equiv)
-
Coupling Partner: Phenylacetylene derivative (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3-5 mol%)
-
Co-Catalyst: Copper(I) iodide [CuI] (2-5 mol%)
-
Base/Solvent: Triethylamine (Et₃N) / DMF (1:3 ratio) or pure Et₃N.
Step-by-Step Protocol
-
Degassing: In a flame-dried Schlenk tube, dissolve 2-iodo-6-methoxyphenol (1.0 mmol) in dry DMF (3 mL) and Et₃N (1 mL). Sparge with argon for 10 minutes to remove O₂ (critical to prevent homocoupling of alkyne).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol) and CuI (5.7 mg, 0.03 mmol) under positive argon pressure.
-
Coupling: Add the aryl acetylene (1.2 mmol) dropwise via syringe.
-
Reaction: Stir at 60°C for 4–6 hours . Monitor by TLC (Hexane/EtOAc).
-
Note: The intermediate o-alkynylphenol may be observed. If cyclization is incomplete, increase temperature to 80°C for 1 hour.
-
-
Workup: Dilute with EtOAc (20 mL), wash with saturated NH₄Cl (to remove Cu), water, and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography on silica gel. 2-Arylbenzofurans are typically non-polar; elute with Hexane/EtOAc (95:5).
Figure 2: Catalytic cycle for the Pd/Cu-mediated synthesis of the benzofuran core.
Protocol B: Classical Cyclodehydration (Scale-Up)
For multi-gram synthesis where cost is a driver, the two-step alkylation/cyclization of guaiacol is superior. This method relies on the symmetry of guaiacol to force the 7-methoxy outcome.
Mechanistic Rationale
Guaiacol (2-methoxyphenol) has only one open ortho position (C6). Alkylation of the phenol with phenacyl bromide gives an ether. Subsequent acid-catalyzed cyclodehydration (Friedel-Crafts type) must close onto C6, inevitably yielding the 7-methoxy isomer.
Materials
-
Precursor: Guaiacol (2-methoxyphenol)
-
Reagent:
-Bromoacetophenone (Phenacyl bromide) -
Base: Anhydrous K₂CO₃
-
Cyclizing Agent: Polyphosphoric Acid (PPA) or H₂SO₄
Step-by-Step Protocol
Step 1: Synthesis of
-
Dissolve guaiacol (10 mmol) and phenacyl bromide (10 mmol) in anhydrous Acetone (30 mL).
-
Add K₂CO₃ (15 mmol) and reflux for 4 hours.
-
Filter inorganic salts while hot. Evaporate solvent to obtain the solid ether intermediate. Recrystallize from ethanol.
Step 2: Cyclodehydration
-
Place the ether intermediate (5 mmol) in a beaker with PPA (15 g).
-
Heat to 100–120°C with mechanical stirring for 2 hours. The mixture will turn dark red/brown.
-
Quench: Pour the hot reaction mixture onto crushed ice (100 g) with vigorous stirring. The product will precipitate.
-
Isolation: Filter the solid precipitate. Wash thoroughly with water and NaHCO₃ solution (to remove acid).
-
Purification: Recrystallize from Ethanol/Water.
Data Summary & Comparison
| Feature | Method A: Sonogashira | Method B: Cyclodehydration |
| Complexity | Low (One-pot) | Medium (Two-step) |
| Reagent Cost | High (Pd/Cu catalysts) | Low (Acid/Base) |
| Functional Group Tolerance | High (Esters, Nitriles, Amines) | Low (Acid-sensitive groups fail) |
| Regiocontrol | Absolute (Dictated by Iodo-position) | Absolute (Dictated by Guaiacol sterics) |
| Yield (Typical) | 75–90% | 60–80% |
| Green Chemistry | Moderate (Requires DMF/Et3N) | Low (PPA waste) |
References
-
Rap-Stoermer / Cyclization Context
-
Sonogashira Protocol (Microwave/Cu-Free Variants)
-
Biological Relevance (Anticancer/Antioxidant)
- Title: Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents.
- Source: NIH / PubMed Central.
-
URL:[Link]
-
One-Pot Cu-Catalyzed Method
Sources
base selection for cross-coupling with benzofuran boronic acids
Application Note: Base Selection Strategies for Cross-Coupling 2-Benzofuran Boronic Acids
Executive Summary
2-Benzofuranboronic acids are high-value pharmacophores in drug discovery (e.g., anti-arrhythmics, kinase inhibitors) but present a distinct synthetic challenge: rapid protodeboronation (PDB) under the basic conditions required for Suzuki-Miyaura coupling. Standard protocols employing aqueous carbonate or hydroxide bases often result in low yields due to the competitive hydrolysis of the C–B bond.
This guide details the mechanistic cause of this instability and provides a tiered protocol for base selection. We prioritize anhydrous activation strategies (Fluoride/Phosphate) and rapid-coupling catalysis to outcompete decomposition.
The Challenge: Mechanism of Protodeboronation
To select the correct base, one must understand the decomposition pathway. Unlike simple phenylboronic acids, 2-heterocyclic boronic acids possess a heteroatom (oxygen in benzofuran) that stabilizes the negative charge developing at the ipso-carbon during protonation.
The "Boronate-Ate" Trap:
The base (
Figure 1: Mechanism of Competitive Protodeboronation vs. Transmetallation
Caption: The kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red). High concentrations of strong base and water accelerate the red pathway.
Base Selection Matrix
The choice of base dictates the concentration of the active "ate" complex and the presence of protons.
| Base Class | Examples | Characteristics | Suitability for 2-Benzofuran |
| Strong/Aqueous | High basicity; requires water. Rapidly generates "ate" complex but guarantees rapid PDB. | Avoid | |
| Carbonate | Moderate basicity. Standard for aryl-aryl coupling. Risky for 2-benzofurans if water is present. | Use with Caution (Anhydrous only) | |
| Phosphate | Mild, buffering capacity. Can act as a proton shuttle without saturating the media with | Recommended (Tier 1) | |
| Fluoride | Anhydrous activation. Fluoride has high affinity for Boron ( | Highly Recommended (Tier 1) | |
| Alkoxide | Strong bases. Often used in Buchwald-Hartwig amination but can trigger rapid decomposition of unstable boronates. | Context Dependent (Use only with rapid Pd-G3/G4 catalysts) |
Strategic Workflow: The Decision Tree
Do not blindly apply "standard" Suzuki conditions. Use this logic flow to select the starting point for your optimization.
Figure 2: Base Selection Decision Tree
Caption: Logical workflow for selecting reaction conditions. Protocol B (Anhydrous) is the standard starting point for 2-benzofurans.
Detailed Experimental Protocols
Protocol A: The "Anhydrous Fluoride" Method (Recommended Start)
Best for: Substrates sensitive to protonation but thermally stable.
Rationale: Fluoride (
-
Reagents:
-
Halide partner (1.0 equiv)[1]
-
2-Benzofuranboronic acid (1.5 equiv)
-
Base: Cesium Fluoride (
) (3.0 equiv) - Must be finely ground and dried. -
Catalyst:
(5 mol%) or (5 mol%) -
Solvent: Toluene or 1,4-Dioxane (Anhydrous, sparged with
).
-
-
Procedure:
-
Charge an oven-dried reaction vial with the halide, boronic acid,
, and Pd catalyst. -
Seal and purge with Nitrogen/Argon for 5 minutes.
-
Add anhydrous solvent via syringe.
-
Heat to 80–100°C for 4–12 hours.
-
Note: Monitoring by LCMS is critical at the 1-hour mark to check for deboronated byproduct.
-
Protocol B: The "Rapid Injection" Method (High Activity)
Best for: Extremely unstable substrates where speed is the only defense.
Rationale: Using highly active precatalysts (Buchwald G3/G4 series) accelerates the oxidative addition and transmetallation steps, consuming the boronic acid before it has time to decompose [2].
-
Reagents:
-
Procedure:
-
Dissolve halide and catalyst in THF in the reaction vessel. Bring to temperature (40-60°C).
-
Crucial Step: Dissolve the boronic acid in a minimal amount of THF separately.
-
Add the base (
) to the reaction vessel. -
Immediately slow-add (or portion-wise add) the boronic acid solution to the reaction mixture over 30 minutes.
-
Why? This keeps the instantaneous concentration of the boronic acid low ("Starvation conditions"), favoring cross-coupling over second-order decomposition pathways.
-
Troubleshooting & QC
-
Symptom: High conversion of halide, but low yield of product; large amount of benzofuran (H-species) observed.
-
Diagnosis: Protodeboronation is outcompeting coupling.
-
Fix: Switch to Protocol A (Anhydrous CsF). If already anhydrous, lower the temperature and increase catalyst loading to 10 mol%.
-
-
Symptom: No reaction; Boronic acid remains intact.
-
Diagnosis: Base is too weak or "ate" complex is not forming.
-
Fix: Add a trace amount of water (1-2 equiv per boron) to the anhydrous reaction. Some "anhydrous" bases (
) actually require trace water to solubilize and activate the boron species [3].
-
-
Quality Control:
-
Always check the purity of 2-benzofuranboronic acid by
NMR before use. A sharp peak at ~30 ppm indicates pure boronic acid. A peak at ~20 ppm suggests boroxine (anhydride) formation (acceptable). A sharp peak at ~0 ppm indicates boric acid (decomposed).
-
References
-
Cox, P. A., et al. (2016).[3] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link
-
Knapp, D. M., et al. (2010). MIDA Boronates: Stable, Slow-Release Boronic Acid Surrogates. Journal of the American Chemical Society, 132, 12021. Link
Sources
Application Note: Modular Assembly and Functionalization of Benzofurans via Miyaura Borylation
Executive Summary
Benzofurans are privileged pharmacophores found in a vast array of bioactive natural products (e.g., egonol, ailanthoidol) and pharmaceutical agents (e.g., amiodarone, saprisartan). While classical methods like the Rap-Stoermer condensation exist, they often lack the regiocontrol required for complex drug discovery campaigns.
This Application Note details a modular, transition-metal-catalyzed approach to benzofuran synthesis. By leveraging Miyaura Borylation , researchers can access stable benzofuranyl boronate intermediates. These intermediates serve as versatile "chemical handles," enabling the rapid assembly of diverse libraries via downstream Suzuki-Miyaura cross-coupling.
We present two distinct strategies:
-
De Novo Assembly: Constructing the benzofuran core from o-halophenols via a borylation-coupling-cyclization sequence.
-
Late-Stage Functionalization: Direct C-H or C-X borylation of the benzofuran ring to append diversity elements at the end of a synthesis.
Mechanistic Foundation: The Miyaura Borylation[1][2]
Understanding the catalytic cycle is prerequisite to troubleshooting. Unlike the Suzuki coupling, where the base activates the boron species, in Miyaura borylation, the base is critical for the transmetallation step at the Palladium center.
The Catalytic Cycle
The reaction converts an aryl halide (Ar-X) to an aryl boronate (Ar-Bpin) using bis(pinacolato)diboron (
-
Oxidative Addition: Pd(0) inserts into the Ar-X bond.[1]
-
Ligand Exchange (The Critical Step): The halide (X) on the Pd(II) complex is displaced by an acetate anion (from KOAc). This forms a reactive acetoxo-Pd(II) intermediate.
-
Transmetallation: The high oxophilicity of the boron in
drives the reaction with the Pd-O bond, transferring the Bpin group to the palladium center. -
Reductive Elimination: The Ar-Bpin product is released, regenerating Pd(0).
Visualization of the Mechanism
Figure 1: The catalytic cycle of Miyaura borylation highlighting the critical role of acetate ligand exchange.
Protocol A: De Novo Assembly of 2-Substituted Benzofurans
This protocol describes the synthesis of the benzofuran core starting from o-halophenols.[2] The strategy involves generating an o-hydroxyphenylboronate which is then coupled with a vinyl halide, followed by spontaneous or acid-catalyzed cyclization.
Strategic Considerations
-
Protection: While recent reports suggest unprotected phenols can be used [1], protecting the phenol (e.g., MOM, THP) is recommended for high-value intermediates to prevent catalyst poisoning or competitive O-arylation.
-
One-Pot Efficiency: The borylated intermediate is stable enough to undergo Suzuki coupling in the same vessel without isolation.
Step-by-Step Methodology
Reagents:
-
Substrate: 2-Bromophenol (protected as MOM-ether)
-
Borylation Agent: Bis(pinacolato)diboron (
) (1.1 equiv) -
Catalyst:
(3-5 mol%) -
Base: Potassium Acetate (KOAc) (3.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Workflow:
-
Borylation (Step 1):
-
Charge a reaction vial with the protected 2-bromophenol (1.0 mmol),
(1.1 mmol), KOAc (3.0 mmol), and (0.03 mmol). -
Evacuate and backfill with Argon (
). -
Add anhydrous 1,4-Dioxane (5 mL).
-
Heat at 80°C for 2–4 hours . Monitor by TLC/LCMS for disappearance of bromide.
-
Checkpoint: Formation of the aryl boronate (Ar-Bpin).[3]
-
-
Cross-Coupling (Step 2 - One Pot):
-
Cool the mixture to room temperature.
-
Add the coupling partner:
-bromostyrene (or vinyl triflate) (1.2 equiv). -
Add Base Solution:
(2M aqueous, 3.0 equiv). Note: A stronger base is now required for the Suzuki cycle. -
(Optional) Add fresh catalyst (1 mol%) if the reaction is sluggish.
-
Heat at 90°C for 6–12 hours .
-
-
Cyclization (Step 3):
-
If the protecting group is acid-labile (e.g., MOM, THP), treat the crude workup with dilute HCl in MeOH. The free phenol will often cyclize spontaneously onto the adjacent alkene bond (via oxypalladation or acid catalysis) to form the benzofuran or dihydrobenzofuran core.
-
Oxidative Cyclization:[4][5] If a dihydrobenzofuran is formed, oxidation with DDQ or
yields the fully aromatic benzofuran.
-
Protocol B: Late-Stage Functionalization (C2-Borylation)
For medicinal chemists possessing a pre-formed benzofuran scaffold, installing a boronate at the C2 position allows for rapid library expansion (e.g., coupling with various heteroaryl halides).
Optimization Data
The C2 position of benzofuran is the most acidic and accessible. However, 2-halobenzofurans can be unstable. Borylation conditions must be mild.[1]
| Parameter | Standard Condition | Optimized for Labile Substrates |
| Catalyst | ||
| Solvent | DMSO | Dioxane or Toluene |
| Base | KOAc | KOAc (anhydrous is critical) |
| Temperature | 80–100°C | 60–80°C |
Protocol
-
Preparation: Dissolve 2-bromobenzofuran (1.0 equiv) in dry Dioxane (0.2 M).
-
Catalyst System: Add
(1.2 equiv), KOAc (3.0 equiv), and or XPhos Pd G2 (2–5 mol%). -
Reaction: Heat at 80°C under inert atmosphere.
-
Caution: 2-Benzofuranylboronates can be prone to protodeboronation (loss of boron to form benzofuran). Avoid protic sources; ensure solvents are dry.
-
-
Workup: Filter through a celite pad. Concentrate.
-
Storage: These boronates are best used immediately in the subsequent Suzuki coupling or stored at -20°C under Argon.
-
Troubleshooting & Critical Parameters
Common Failure Modes
Issue 1: Protodeboronation (Ar-Bpin
-
Cause: Presence of water/protons during the borylation step; high temperature.
-
Solution: Ensure KOAc is dry. Switch to a less polar solvent (Toluene vs. DMSO). Lower temperature to 60°C and use a more active catalyst (e.g.,
+ PCy3).
Issue 2: Homocoupling (Ar-Ar)
-
Cause: Presence of Oxygen; "Slow" borylation allowing Ar-Bpin to react with remaining Ar-X.
-
Solution: Rigorous degassing (sparging with Ar for 15 mins is better than balloon flush). Increase
loading to 1.5 equiv.
Issue 3: Incomplete Conversion
-
Cause: Catalyst deactivation.
-
Solution: Add catalyst in two portions (start + 50% time).
Decision Logic for Synthesis
Figure 2: Decision matrix for selecting the appropriate synthetic pathway.
References
-
Ji, H., et al. (2018).[6] "Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis." Chemistry Central Journal, 12, 136.[6]
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." The Journal of Organic Chemistry, 60(23), 7508–7510.
-
Kotha, S., et al. (2021). "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." Molecules, 26(23).
-
Barroso, S., et al. (2020). "Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base." The Journal of Organic Chemistry, 85(5).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. jocpr.com [jocpr.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Note: Large-Scale Synthesis Using (7-Methoxybenzofuran-2-yl)boronic Acid
Executive Summary
(7-Methoxybenzofuran-2-yl)boronic acid is a high-value heterocyclic building block used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors, receptor modulators, and antimicrobials. The 7-methoxy substitution pattern confers unique electronic properties to the benzofuran core, influencing both metabolic stability and binding affinity in downstream drug targets.
However, scaling up reactions involving 2-heteroaryl boronic acids presents a distinct chemical engineering challenge: Protodeboronation . This side reaction, where the boronic acid moiety is cleaved and replaced by a proton, competes with the desired cross-coupling, leading to yield erosion and difficult impurity profiles.
This guide details a robust, scalable protocol for the Suzuki-Miyaura cross-coupling of (7-Methoxybenzofuran-2-yl)boronic acid. It prioritizes catalyst turnover efficiency and kinetic control to outcompete decomposition pathways, ensuring high fidelity in multi-kilogram synthesis.
Part 1: Critical Process Parameters (CPPs)
Before initiating scale-up, three core parameters must be optimized to handle the instability of the benzofuran-2-yl species.
Catalyst Selection: The "Speed" Factor
For unstable boronic acids, the reaction rate must exceed the rate of protodeboronation. Traditional catalysts (e.g., Pd(PPh3)4) are often too slow.
-
Recommendation: Use Buchwald Precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3) .
-
Rationale: These bulky, electron-rich phosphine ligands facilitate rapid oxidative addition and, crucially, accelerate the transmetallation step, which is often the bottleneck for electron-rich heteroaryls.
Base & Solvent System: The "Stability" Factor
High pH and aqueous environments accelerate the hydrolysis of the C-B bond in 2-heteroaryl systems.
-
Recommendation: Use weak bases (e.g., K3PO4 or K2CO3 ) and limit water content.
-
Solvent System: A biphasic mixture of THF/Water (10:1) or 1,4-Dioxane/Water (4:1) provides the necessary solubility for the inorganic base while minimizing the exposure of the boronic acid to bulk water.
Stoichiometry & Addition Order
-
Strategy: Do not mix the boronic acid with the base and heat indefinitely.
-
Protocol: Charge the boronic acid last or as a solution to the pre-heated catalyst/aryl halide mixture ("Reverse Addition") to ensure immediate consumption.
Part 2: Large-Scale Synthetic Protocol
Target Reaction: Coupling of (7-Methoxybenzofuran-2-yl)boronic acid with a generic Aryl Bromide (Ar-Br).
Materials & Reagents Table
| Component | Equiv. | Role | Critical Attribute |
| Aryl Bromide (Ar-Br) | 1.0 | Limiting Reagent | Purity >98% |
| (7-Methoxybenzofuran-2-yl)boronic acid | 1.2 - 1.3 | Nucleophile | Store at 2-8°C; Check for dehydration (boroxine) |
| XPhos Pd G3 | 0.005 - 0.01 | Precatalyst | Active Pd species generator |
| K3PO4 (Tribasic Potassium Phosphate) | 2.5 | Base | Finely ground powder preferred |
| THF (Tetrahydrofuran) | 10 Vol | Solvent | Peroxide-free, Stabilized |
| Water | 1 Vol | Co-solvent | Degassed (Sparged with N2) |
Step-by-Step Methodology
Phase 1: Reactor Preparation & Inertion
-
Clean & Dry: Ensure the reactor (Hastelloy or Glass-lined) is chemically clean and moisture-free.
-
Inertion: Perform three Vacuum/Nitrogen purge cycles to remove oxygen. Oxygen poisons the Pd(0) species and promotes homocoupling.
Phase 2: Reaction Assembly (Standard Batch)
-
Charge Substrates: Load the Aryl Bromide (1.0 equiv) and XPhos Pd G3 (1.0 mol%) into the reactor.
-
Solvent Addition: Add THF (90% of total volume) . Agitate at 150 RPM until solids dissolve.
-
Base Addition: Add the K3PO4 (2.5 equiv) solution (dissolved in the Water/remaining THF mixture). Note: The mixture will be biphasic.
-
Degassing: Sparge the biphasic mixture with Nitrogen for 15 minutes.
-
Heating: Heat the mixture to 60°C .
Phase 3: Controlled Addition (The "Slow-Feed" Strategy)
To minimize protodeboronation, the boronic acid is kept at a low steady-state concentration.
-
Preparation: Dissolve (7-Methoxybenzofuran-2-yl)boronic acid (1.3 equiv) in a separate vessel using minimal THF.
-
Addition: Feed the boronic acid solution into the main reactor over 1 to 2 hours via a dosing pump, maintaining the internal temperature at 60-65°C.
-
Aging: After addition is complete, stir for an additional 1-2 hours. Monitor conversion via HPLC. Target <0.5% remaining Aryl Bromide.
Phase 4: Work-up & Purification
-
Quench: Cool reactor to 20°C. Add water (5 Vol) and Celite (0.5 wt equiv). Stir for 15 mins.
-
Filtration: Filter through a Celite pad to remove Palladium black and insoluble salts. Wash cake with THF.
-
Phase Separation: Separate the organic layer. Extract the aqueous layer once with Ethyl Acetate.
-
Scavenging: Treat combined organics with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours at 40°C to reduce residual Pd to <10 ppm.
-
Crystallization: Swap solvent to Ethanol or Isopropanol via distillation. Cool to 0°C to induce crystallization of the product. Filter and dry.
Part 3: Process Visualization
Diagram 1: Catalytic Cycle & Failure Modes
This diagram illustrates the Suzuki-Miyaura cycle, highlighting the specific "Danger Zone" where the 7-methoxybenzofuran boronic acid is vulnerable to protodeboronation.
Caption: Catalytic cycle highlighting the competition between Transmetallation (Blue) and Protodeboronation (Red).
Diagram 2: Scale-Up Workflow
A logical flow of the described experimental protocol.
Caption: Process flow diagram from reactor preparation to API isolation.[1][2]
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<80%) | Catalyst deactivation or Oxidation. | Ensure strict O2 exclusion. Switch to XPhos Pd G3 if using older generation catalysts. |
| High De-borylated Impurity | Reaction pH too high or Temp too high. | Lower reaction temperature to 50°C. Switch base to K3PO4 (milder than K2CO3). Use "Slow Addition" protocol. |
| Homocoupling (Ar-Ar) | Oxygen leak or low Boronic Acid excess. | Check reactor seal. Increase boronic acid stoichiometry to 1.4 equiv. |
| Color Issues | Residual Palladium. | Extend scavenging time or use activated carbon (Charcoal) filtration. |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link
-
Knapp, D. M., et al. (2010). Protodeboronation of Heteroaryl Boronic Acids. Organic Letters. Link
-
Sigma-Aldrich. (2025). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Strategies to Mitigate Protodeboronation of (7-Methoxybenzofuran-2-yl)boronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the prevention of protodeboronation of (7-Methoxybenzofuran-2-yl)boronic acid, a common challenge in cross-coupling reactions. Here, we delve into the causality behind experimental choices and provide validated protocols to ensure the integrity of your experiments.
Introduction: The Challenge of Protodeboronation
(7-Methoxybenzofuran-2-yl)boronic acid is a valuable building block in medicinal chemistry and materials science. However, its utility is often hampered by a significant side reaction known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process leads to the formation of 7-methoxybenzofuran, a non-productive byproduct, which reduces the yield of the desired cross-coupled product and complicates purification.
The propensity for protodeboronation is influenced by several factors, including the reaction's pH, temperature, solvent, and the electronic properties of the boronic acid itself.[1] The electron-rich nature of the 7-methoxybenzofuran ring system can make the C-B bond particularly susceptible to cleavage under both acidic and basic conditions.[1] This guide will equip you with the knowledge and practical strategies to minimize this unwanted side reaction.
Understanding the Mechanism of Protodeboronation
Protodeboronation can proceed through several pathways, primarily catalyzed by either acid or base.[1]
-
Acid-Catalyzed Protodeboronation: In the presence of a proton source, the boronic acid can be protonated, facilitating the cleavage of the C-B bond.[1]
-
Base-Catalyzed Protodeboronation: Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate species. This boronate can then react with a proton source (like water or alcohol) to undergo protodeboronation.[1]
The following diagram illustrates the key decision points and pathways involved in managing protodeboronation.
Caption: Troubleshooting workflow for addressing protodeboronation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a significant amount of 7-methoxybenzofuran in my Suzuki-Miyaura reaction. What is the primary cause?
A1: The formation of 7-methoxybenzofuran is a classic indicator of protodeboronation of your (7-Methoxybenzofuran-2-yl)boronic acid starting material. This is particularly common in reactions that require elevated temperatures and basic conditions, which are typical for many Suzuki-Miyaura couplings. The electron-donating nature of the methoxy group can further increase the susceptibility of the C-B bond to cleavage.
Q2: How can I confirm and quantify the extent of protodeboronation?
A2: You can monitor the reaction progress and quantify the amount of protodeboronation using several analytical techniques.
-
¹H NMR Spectroscopy: Take an aliquot of your reaction mixture, quench it, and extract the organic components. The ¹H NMR spectrum will show characteristic signals for your desired product, remaining starting materials, and the protodeboronated byproduct, 7-methoxybenzofuran. By integrating the signals of a known internal standard and the respective compounds, you can determine their relative concentrations. The proton on the furan ring of 7-methoxybenzofuran will have a distinct chemical shift compared to the boronic acid.
-
UPLC-MS/MS: Ultra-performance liquid chromatography coupled with tandem mass spectrometry is a highly sensitive method for quantifying all components in your reaction mixture. You can develop a method to separate the boronic acid, the coupled product, and the protodeboronated byproduct, and then use their respective mass-to-charge ratios for detection and quantification.[2][3][4][5][6][7]
Strategies for Preventing Protodeboronation
To minimize protodeboronation, you can either modify the boronic acid itself to a more stable derivative or carefully optimize the reaction conditions.
Strategy 1: Utilization of More Stable Boron Reagents
The most effective way to combat protodeboronation is to replace the boronic acid with a more stable derivative that slowly releases the active boronic acid in situ. This "slow-release" strategy maintains a low concentration of the sensitive boronic acid throughout the reaction, thereby minimizing its decomposition.[1]
Boronic pinacol esters are generally more stable than their corresponding boronic acids.[8] They can be readily prepared from the boronic acid and pinacol.
Protocol for Synthesis of (7-Methoxybenzofuran-2-yl)boronic acid pinacol ester:
-
To a solution of (7-Methoxybenzofuran-2-yl)boronic acid (1.0 equiv) in an anhydrous solvent such as THF or toluene, add pinacol (1.1 equiv).
-
Add a drying agent, such as anhydrous magnesium sulfate, to remove the water formed during the reaction.
-
Stir the mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or GC-MS).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude pinacol ester, which can be purified by column chromatography or recrystallization.
Potassium trifluoroborate salts are highly stable, crystalline solids that are resistant to protodeboronation under many conditions.[9] They can be prepared from the corresponding boronic acid.
Protocol for Synthesis of Potassium (7-Methoxybenzofuran-2-yl)trifluoroborate:
-
Dissolve (7-Methoxybenzofuran-2-yl)boronic acid (1.0 equiv) in a suitable solvent like methanol or a mixture of THF and water.
-
Add an aqueous solution of potassium hydrogen fluoride (KHF₂) (3-4 equiv).
-
Stir the mixture at room temperature for 1-2 hours.
-
The potassium trifluoroborate salt will often precipitate from the solution. The solid can be collected by filtration, washed with a cold solvent (e.g., cold water or acetone), and dried under vacuum.
MIDA boronates are exceptionally stable, air- and moisture-tolerant crystalline solids.[10][11] They are unreactive under standard anhydrous cross-coupling conditions but can be slowly hydrolyzed under mild aqueous basic conditions to release the boronic acid.[12]
Protocol for Synthesis of (7-Methoxybenzofuran-2-yl)boronic acid MIDA ester:
-
In a round-bottom flask, combine (7-Methoxybenzofuran-2-yl)boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Add a solvent that allows for azeotropic removal of water, such as toluene or DMF.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by NMR or LC-MS until completion.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude MIDA boronate can be purified by chromatography or recrystallization.
Comparative Stability of Boron Reagents:
| Boron Reagent | Structure | Stability to Air/Moisture | Stability in Solution (Neutral pH) | Comments |
| Boronic Acid | R-B(OH)₂ | Moderate to Low | Prone to protodeboronation | Susceptible to both acid and base-catalyzed decomposition. |
| Pinacol Ester | R-B(O-C(CH₃)₂)₂ | High | More stable than boronic acid | Can still undergo hydrolysis to the boronic acid. |
| TFB Salt | [R-BF₃]K | Very High | Generally stable | Requires specific conditions for efficient cross-coupling. |
| MIDA Boronate | R-B(MIDA) | Excellent | Very stable | Acts as a slow-release source of the boronic acid. |
Strategy 2: Optimization of Suzuki-Miyaura Reaction Conditions
If using the boronic acid directly is unavoidable, careful optimization of the reaction conditions is crucial.
Caption: Key parameters for optimizing Suzuki-Miyaura reaction conditions.
-
Base: Strong bases like NaOH or KOH can significantly accelerate protodeboronation.[1] Opt for milder bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be critical and may require screening.
-
Solvent: The presence of protic solvents like water or alcohols can serve as a proton source for protodeboronation. While a small amount of water is often necessary for the Suzuki-Miyaura mechanism, using a predominantly aprotic solvent system (e.g., toluene, dioxane, DMF) is advisable.
-
Temperature: Higher temperatures increase the rate of all reactions, including protodeboronation. Aim for the lowest temperature at which the desired cross-coupling proceeds at a reasonable rate. Microwave irradiation can sometimes be beneficial by allowing for rapid heating to the desired temperature and shorter overall reaction times, potentially minimizing the time for decomposition.
-
Catalyst System: Employing a highly active palladium catalyst with appropriate ligands can accelerate the rate of the desired Suzuki-Miyaura coupling, making it more competitive with the protodeboronation side reaction. Bulky, electron-rich phosphine ligands often promote efficient cross-coupling.
Recommended Starting Conditions for Suzuki-Miyaura Coupling:
| Parameter | Recommendation |
| Boron Reagent | (7-Methoxybenzofuran-2-yl)boronic acid pinacol ester or MIDA boronate (1.2 equiv) |
| Aryl Halide | 1.0 equiv |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv) |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) |
| Temperature | 80-100 °C |
Analytical Protocols for Monitoring Protodeboronation
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Carefully take an aliquot (e.g., 0.1 mL) from the reaction mixture at different time points.
-
Quench the reaction by adding 1 mL of saturated aqueous NH₄Cl solution.
-
Extract the organic components with an appropriate solvent (e.g., ethyl acetate or dichloromethane, 2 x 1 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify the characteristic signals for:
-
(7-Methoxybenzofuran-2-yl)boronic acid (or its derivative)
-
The protodeboronated product, 7-methoxybenzofuran. A characteristic signal for the proton at the 2-position of 7-methoxybenzofuran will be observable.[13]
-
The desired cross-coupled product.
-
The internal standard.
-
-
Integrate the signals and calculate the relative molar ratios of the components to determine the extent of protodeboronation.
-
Protocol 2: UPLC-MS/MS
-
Sample Preparation:
-
Prepare a calibration curve using standard solutions of (7-Methoxybenzofuran-2-yl)boronic acid, 7-methoxybenzofuran, and the desired product.
-
Prepare reaction samples as described in the ¹H NMR protocol, but dissolve the final residue in a suitable solvent for injection (e.g., acetonitrile/water).
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm).[2]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring the specific parent-to-daughter ion transitions for each analyte.
-
-
Data Analysis:
-
Quantify the amount of each component in the reaction samples by comparing their peak areas to the calibration curve.
-
By implementing these strategies and analytical methods, you can effectively minimize protodeboronation and achieve higher yields and purity in your cross-coupling reactions involving (7-Methoxybenzofuran-2-yl)boronic acid.
References
-
Wikipedia. Protodeboronation. [Link]
-
Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
- This citation was not used in the final response.
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
PubMed. Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. [Link]
- This citation was not used in the final response.
-
National Institutes of Health. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. [Link]
-
ACS Publications. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. [Link]
-
CORESTA. Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. [Link]
- This citation was not used in the final response.
-
PubMed Central. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. [Link]
- This citation was not used in the final response.
-
Organic Chemistry Portal. Benzylboronic acid or boronate synthesis. [Link]
-
RSC Publishing. Recent Advances in the Synthesis and Reactivity of MIDA Boronates. [Link]
-
ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
- Google Patents.
-
Organic Syntheses. Preparation of MIDA Anhydride and Reaction with Boronic Acids. [Link]
-
eScholarship.org. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]
- This citation was not used in the final response.
- This citation was not used in the final response.
-
MDPI. UPLC-Q-TOF-MS analysis, quantification of compounds, and comparison of bioactivity of methanol extract and its fractions from Qiai (Artemisia argyi Lévl. et Van.). [Link]
-
National Institutes of Health. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. [Link]
- This citation was not used in the final response.
- This citation was not used in the final response.
- This citation was not used in the final response.
-
Frontiers. Xanthine oxidoreductase activity in MASLD: links to lipid metabolism, oxidative stress, and inflammation. [Link]
- This citation was not used in the final response.
- This citation was not used in the final response.
-
National Institutes of Health. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. [Link]
-
Thangaraj, K., & Kuber, B. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science, 13(01), 201–211. [Link]
-
PubMed Central. Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. coresta.org [coresta.org]
- 4. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) | MDPI [mdpi.com]
- 5. Frontiers | Xanthine oxidoreductase activity in MASLD: links to lipid metabolism, oxidative stress, and inflammation [frontiersin.org]
- 6. japsonline.com [japsonline.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3290114A - Process for the preparation of potassium fluoborate - Google Patents [patents.google.com]
- 10. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-ACETYL-7-METHOXYBENZOFURAN(43071-52-9) 1H NMR [m.chemicalbook.com]
Technical Support Center: Suzuki Coupling of Benzofuran Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving benzofuran boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions, grounding our advice in mechanistic principles and field-proven protocols.
Troubleshooting Guide: Navigating Common Side Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance.[1][2][3] However, when working with specific substrates like benzofuran boronic acids, researchers can encounter frustrating side reactions that diminish yield and complicate purification. This section provides a structured, question-and-answer approach to troubleshoot these issues.
Question 1: I'm observing significant formation of benzofuran, the protodeboronated byproduct. What is causing this and how can I prevent it?
Answer:
Protodeboronation, the substitution of the boronic acid group with a hydrogen atom, is arguably the most prevalent and detrimental side reaction in Suzuki-Miyaura couplings.[4][5] This process consumes your starting material, directly impacting the yield of your desired cross-coupled product.
The "Why": Understanding the Mechanism of Protodeboronation
Protodeboronation is essentially the hydrolysis of the C-B bond.[6] It can be catalyzed by acid, base, or even certain palladium complexes.[5][7][8] In the context of Suzuki coupling, which is typically run under basic conditions, the mechanism often involves the formation of a more reactive arylboronate anion, which is then susceptible to protonolysis by a proton source in the reaction mixture (e.g., water).[9]
Several factors can exacerbate protodeboronation:
-
Presence of Water: Aqueous bases are common in Suzuki couplings, but water is a key reagent for protodeboronation.[4]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of this undesired side reaction.
-
Choice of Base: Strong bases can promote the formation of the reactive boronate species, increasing the likelihood of protonolysis.[9]
-
Palladium Catalyst: Some palladium(II) complexes, particularly those with bulky phosphine ligands, have been shown to accelerate protodeboronation.[5]
-
Substrate Electronics: Electron-rich or sterically hindered benzofuran boronic acids can be more prone to this side reaction.
The "How": Mitigation Strategies & Protocols
To minimize protodeboronation, a multi-pronged approach is often necessary. The goal is to favor the rate of the productive Suzuki coupling over the undesired protodeboronation pathway.
Strategy 1: Judicious Choice of Base and Solvent
The base is crucial for activating the boronic acid for transmetalation, but its strength and the presence of water must be carefully considered.[10]
| Base | Solvent System | Rationale |
| K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | These are moderately strong bases that are effective for many Suzuki couplings. The biphasic system can sometimes help by controlling the concentration of water in the organic phase. A study on sotorasib manufacture showed that switching from KOAc to K₂CO₃ significantly improved the process by altering the transmetalation pathway.[11] |
| K₃PO₄ | Anhydrous Toluene, Dioxane | A stronger base that can be effective in anhydrous conditions, which directly addresses the issue of water-induced protodeboronation. |
| KF | Anhydrous THF, Dioxane | A milder base that can be particularly useful for substrates with base-labile functional groups. It activates the boronic acid without significantly increasing the rate of protodeboronation.[10] |
Experimental Protocol: Screening for Optimal Base/Solvent Combination
-
Setup: In parallel reaction vials, combine your benzofuran boronic acid (1.0 equiv), aryl halide (1.2 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Degassing: Purge each vial with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can contribute to other side reactions like homocoupling.[12]
-
Addition of Base and Solvent: To each vial, add a different base (2.0-3.0 equiv) and the corresponding solvent system.
-
Reaction: Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Analysis: Compare the ratio of the desired product to the protodeboronated byproduct in each reaction to identify the optimal conditions.
Strategy 2: Protecting the Boronic Acid
For particularly sensitive benzofuran boronic acids, using a more stable derivative can be highly effective. These "masked" boronic acids release the active species slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[9][13]
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids and can often be used directly.[2]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are resistant to protodeboronation. They slowly hydrolyze under basic conditions to release the boronic acid.
-
DABO Boronates: Diethanolamine (DABO) complexes of boronic acids are air- and water-stable and can be used directly in Suzuki couplings with a protic co-solvent.[14][15][16] A study demonstrated the successful large-scale coupling of a benzofuran DABO boronate with high yield and minimal protodeboronation.[14]
Question 2: My reaction is producing a significant amount of a symmetrical bi-benzofuran byproduct. What is this, and how can I avoid it?
Answer:
The formation of a symmetrical bi-benzofuran product is indicative of homocoupling , a side reaction where two molecules of the benzofuran boronic acid couple with each other.
The "Why": Mechanisms of Homocoupling
Homocoupling can occur through several pathways:
-
Oxygen-Mediated: The presence of molecular oxygen can promote the homocoupling of boronic acids.[12] This is why thorough degassing of the reaction mixture is critical.
-
Palladium-Catalyzed: In some cases, the palladium catalyst itself can facilitate homocoupling. This can be more prevalent with electron-deficient arylboronic acids.[17]
-
Protonolysis/Second Transmetalation: A less common but identified pathway involves a protonolysis event followed by a second transmetalation, leading to the homocoupled product.[17]
The "How": Strategies to Minimize Homocoupling
Strategy 1: Rigorous Degassing
This is the simplest and often most effective measure.
Experimental Protocol: Freeze-Pump-Thaw Degassing
-
Assemble your reaction flask with all solid reagents and a stir bar.
-
Add the solvent.
-
Freeze the mixture using a liquid nitrogen bath.
-
Once frozen, apply a high vacuum for several minutes.
-
Close the connection to the vacuum and thaw the mixture in a water bath, allowing dissolved gases to bubble out.
-
Repeat this cycle at least three times before backfilling with an inert gas.
Strategy 2: Ligand and Catalyst Selection
The choice of phosphine ligand can significantly influence the selectivity of the reaction. For a challenging Suzuki coupling that was plagued by homocoupling, the use of dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) as the ligand successfully favored the desired cross-coupling product.[17]
Strategy 3: Control of Stoichiometry
Using a slight excess of the aryl halide (e.g., 1.1-1.3 equivalents) can help to ensure that the oxidative addition complex of the aryl halide is readily available to react with the transmetalated benzofuran species, outcompeting the homocoupling pathway.
Frequently Asked Questions (FAQs)
Q1: Are benzofuran boronic acids generally considered "difficult" substrates for Suzuki coupling?
A: While many Suzuki couplings with benzofuran boronic acids proceed smoothly, they can present challenges compared to simple phenylboronic acids.[1] The benzofuran ring system is electron-rich, which can increase the propensity for protodeboronation. Additionally, some benzofuran boronic acids have limited stability.[14][15] However, with careful optimization of reaction conditions, these challenges can be overcome.[1]
Q2: How can I assess the stability of my benzofuran boronic acid before starting my coupling reaction?
A: A simple stability test can be performed by dissolving a small amount of the boronic acid in the planned reaction solvent (without the catalyst and other reagents) and monitoring its decomposition over time by NMR or LC-MS. For example, a study noted that commercial 2-furylboronic acid completely decomposed in less than a week when stored in an open vial at room temperature, whereas its DABO boronate derivative showed no decomposition after 72 days under the same conditions.[14]
Q3: What is the role of the base in the Suzuki coupling?
A: The base plays a critical role in the catalytic cycle.[10] It reacts with the boronic acid to form a boronate species. This increases the nucleophilicity of the organic group on the boron, facilitating the key transmetalation step where the organic group is transferred from the boron to the palladium catalyst.[10]
Q4: Can I use anhydrous conditions for my Suzuki coupling to avoid protodeboronation?
A: Yes, using anhydrous conditions is a valid strategy to suppress protodeboronation.[9] This typically involves using anhydrous solvents (e.g., toluene, dioxane, THF) and an anhydrous base (e.g., K₃PO₄, CsF). It is important to note that some boronic acid derivatives, like boronic esters, can undergo transmetalation directly without prior hydrolysis, making them well-suited for anhydrous conditions.[2][18]
Visualizing the Suzuki Coupling and Its Side Reactions
To better understand the interplay between the desired reaction and its competing pathways, the following diagrams illustrate the key mechanistic steps.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Competing Side Reaction Pathways
Caption: Competing reaction pathways for benzofuran boronic acid.
References
-
Al-Zoubi, R. M. (2020). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. [Link]
-
Che, C., et al. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
Fu, G. C., et al. (2000). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
-
Guild, A. G., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
- Burke, M. D., & Sabat, M. (2012). Slow release of organoboronic acids in cross-coupling reactions.
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Rychnovsky, S. D., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]
-
Smahi, A., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Rychnovsky, S. D., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Perrin, C. L., & M. Ohta, B. K. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. [Link]
-
ResearchGate. (n.d.). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. [Link]
-
ResearchGate. (n.d.). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. [Link]
-
Thomas, D. A., et al. (2020). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. [Link]
-
Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
-
Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Badir, S. O., et al. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development. [Link]
-
Semantic Scholar. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of heteroaryl boronic acids
Technical Support Center: Heteroaryl Boronic Acid Stability
Status: Online Operator: Senior Application Scientist Ticket ID: B-STAB-2024 Subject: Troubleshooting Protodeboronation and Oxidation in Heterocycles
Welcome to the Stability Solutions Center
You are likely here because your 2-pyridyl boronic acid turned into a black tar, or your Suzuki coupling yielded nothing but the hydro-deboronated heterocycle (protonolysis). This is a feature of the chemistry, not necessarily a failure of your technique.
Heteroaryl boronic acids—specifically those with nitrogen at the alpha position to boron (e.g., 2-pyridyl, 2-thiazolyl, 2-imidazolyl)—are inherently unstable. This guide provides the mechanistic understanding and practical protocols to stabilize these reagents and successfully deploy them in drug discovery workflows.
Module 1: The Diagnostics (Why is this happening?)
Q: Why does my 2-pyridyl boronic acid decompose even in the freezer?
A: The instability is mechanistic, driven by the proximity of the basic nitrogen to the Lewis-acidic boron.
Unlike phenylboronic acids, 2-heteroaryl boronic acids exist in a complex equilibrium. The primary decomposition pathway is Protodeboronation . In neutral or basic media, the nitrogen lone pair can facilitate the cleavage of the C–B bond.
The Mechanism of Failure:
-
Boronate Formation: Base attacks the boron p-orbital.
-
Zwitterionic/Chelated Transition: The adjacent nitrogen stabilizes the leaving borate group or protonates the carbon ipso to the boron.
-
Cleavage: The C–B bond breaks, releasing boric acid and the protonated heterocycle.
Figure 1: The pathway of protodeboronation in 2-heteroaryl boronic acids. The "Zwitterionic" state is the critical failure point facilitated by the heteroatom.
Module 2: Stabilization Strategies (The Fix)
Q: I cannot change my substrate. How do I stop the decomposition?
A: You must remove the vacant p-orbital on the boron atom.
You cannot stop the thermodynamics of decomposition, but you can arrest the kinetics by changing the hybridization of the boron from
We recommend two primary derivatization strategies:
Strategy A: MIDA Boronates (The Gold Standard)
Best for: Long-term storage, purification on silica, and "Slow Release" cross-coupling.
N-methyliminodiacetic acid (MIDA) forms a rigid bicyclic cage around the boron. The nitrogen dative bond fills the boron's empty orbital, rendering it unreactive to hydrolysis and oxidation until specifically activated.
Strategy B: Potassium Organotrifluoroborates (BF3K)
Best for: Highly polar substrates, solid-state stability, and oxidative stability.
These are salts where the hydroxyl groups are replaced by fluorine. They are air-stable solids and generally insoluble in non-polar organic solvents, which aids in purification.
Decision Matrix: Which derivative should I use?
Figure 2: Selection guide for stabilizing heteroaryl boron species based on structural position and intended application.
Module 3: Experimental Protocols
Protocol 1: Synthesis of MIDA Boronates
Use this to convert your unstable boronic acid into a bench-stable solid.
Reagents:
-
Unstable Boronic Acid (Freshly prepared or commercial)
-
Solvent: Toluene/DMSO (10:1) or DMF
Procedure:
-
Charge: In a round-bottom flask equipped with a Dean-Stark trap (if using Toluene), add Boronic Acid (1.0 equiv) and MIDA (1.2–1.5 equiv).
-
Reflux: Heat to reflux in Toluene/DMSO. The water generated must be removed azeotropically to drive the equilibrium.
-
Note: For highly unstable acids, use anhydrous DMF at 80°C with molecular sieves.
-
-
Monitor: The reaction is complete when the starting material is consumed (TLC/LCMS).
-
Workup: MIDA boronates are soluble in organic solvents (EtOAc, THF) but insoluble in water and ether.
-
Concentrate the reaction mixture.
-
Dissolve in minimal Acetone/THF.
-
Precipitate by adding slow streams of Diethyl Ether or Hexanes.
-
-
Purification: MIDA boronates are stable to silica gel . You can purify them using standard flash chromatography (typically eluting with EtOAc/MeOH or DCM/Acetone).
Protocol 2: "Slow Release" Cross-Coupling
The "Burke Method" for coupling unstable 2-pyridyl MIDA boronates.
Concept: The MIDA group prevents transmetallation. We must hydrolyze it in situ to release the active boronic acid slowly. This keeps the concentration of the free acid low, minimizing protodeboronation while maintaining enough active species for the Palladium cycle.
Reaction Setup:
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos or XPhos (10 mol%)[4]
-
Why: SPhos/XPhos are highly active for heteroaryl chlorides and facilitate rapid oxidative addition.
-
-
Base: K₃PO₄ (3.0 equiv)
-
Why: Mild enough to hydrolyze the MIDA ester but not harsh enough to instantly destroy the released boronic acid.
-
-
Solvent: 1,4-Dioxane : Water (5:1 ratio)
-
Critical: Water is required for hydrolysis.
-
-
Temperature: 60°C – 80°C.
Step-by-Step:
-
Combine Aryl Halide (1.0 equiv), MIDA Boronate (1.2 equiv), Pd catalyst, and Ligand in a vial.
-
Add Dioxane and aqueous K₃PO₄ solution (degassed).
-
Heat to 60°C.
-
Troubleshooting: If conversion is low, increase temperature to 80°C to accelerate the hydrolysis rate of the MIDA group.
Module 4: Troubleshooting FAQ
| Symptom | Probable Cause | Corrective Action |
| Black Tar in Storage | Oxidation/Polymerization | Convert to MIDA boronate or BF3K salt . Do not store free 2-pyridyl boronic acids for >1 week. |
| Product is Ar-H (De-boronated) | Protodeboronation | Reaction is too slow; free boronic acid is decomposing before coupling. Switch to Slow Release conditions (MIDA) or use anhydrous conditions with Copper(I) co-catalysis (CuTC). |
| No Reaction (MIDA) | MIDA group not hydrolyzing | The base is too weak or water is absent. Ensure Water is present in the solvent system (e.g., Dioxane/H2O 5:1). Increase Temp to 80°C. |
| Streaking on Silica Column | Interaction with Silanols | Free boronic acids interact with silica. Derivatize to MIDA before purification. MIDA boronates elute cleanly. |
| Low Yield with BF3K | Poor Solubility | BF3K salts are insoluble in Toluene/Dioxane. Use MeOH/THF mixtures or add phase transfer catalysts (crown ethers). |
References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Derivatives. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Molander, G. A., & Ellis, N. (2007).[5] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
Sources
- 1. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 2. escholarship.org [escholarship.org]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
Technical Support Center: Benzofuran Synthesis & Optimization
Current Status: Operational | Lead Scientist: Dr. A. Vance | Ticket: Low Yield Analysis
Welcome to the Benzofuran Synthesis Technical Support Center. As a Senior Application Scientist, I have reviewed your query regarding "low yields." In benzofuran synthesis, "low yield" is rarely a single failure; it is usually a competition between the desired cyclization and faster, thermodynamic sinks like polymerization or homocoupling.
Below are the three most common failure modes I encounter in the field, structured as deep-dive troubleshooting modules.
Module 1: The Rap-Stoermer Condensation
Context: You are reacting a salicylaldehyde with an
The Mechanistic Bottleneck
The Rap-Stoermer is a cascade reaction involving nucleophilic substitution (SN2) followed by intramolecular aldol condensation . The failure point is almost always the competition between the intermolecular reaction (polymerization of the aldehyde) and the intramolecular cyclization.
Troubleshooting Protocol
Q1: Is your base acting as a catalyst or a reagent?
-
The Issue: Using weak bases (e.g., Pyridine) or insufficient stoichiometric equivalents prevents the initial phenoxide formation required for the SN2 attack.
-
The Fix: Switch to K₂CO₃ (2-3 equivalents) in DMF or CH₃CN . If using greener conditions, PEG-400 has shown to stabilize the ionic intermediates better than ethanol, significantly boosting yields from ~40% to >85% [1].
-
Critical Check: Ensure your salicylaldehyde is not oxidized. If the liquid is dark red/brown before starting, distill it. Oxidation produces salicylic acid, which kills the base.
Q2: Are you heating too fast?
-
The Issue: High initial heat favors the polymerization of the
-haloketone over the substitution. -
The Fix: Initiate the reaction at room temperature for 1 hour to allow the SN2 displacement to occur (formation of the ether intermediate). Only then heat to reflux (80-100°C) to drive the dehydration/cyclization step.
Visualization: Rap-Stoermer Decision Tree
Figure 1: Critical decision nodes in the Rap-Stoermer cascade. Premature heating is the most common cause of yield loss.
Module 2: Sonogashira Coupling & Cyclization
Context: You are coupling an o-halophenol with a terminal alkyne (followed by cyclization). Common Symptom: Starting material consumption is fast, but the product is missing. Presence of a symmetric byproduct.
The "Glaser" Trap
The most insidious yield-killer in Sonogashira reactions is the Glaser Coupling (homocoupling of the alkyne). If oxygen is present, your copper catalyst will oxidatively couple two alkyne molecules (
Troubleshooting Protocol
Q1: Is your reaction turning green/blue?
-
The Issue: Cu(I) is oxidizing to Cu(II). This kills the catalytic cycle and promotes Glaser coupling.
-
The Fix:
-
Degas Rigorously: Sparging with nitrogen is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.
-
Copper-Free Route: If Glaser coupling persists, switch to a Cu-free protocol using PdCl₂(PPh₃)₂ with TBAF (activator) or specific amine ligands. This eliminates the mechanism for homocoupling entirely [3].[4]
-
Q2: Are you using the right Aryl Halide?
-
The Issue: Oxidative addition is the rate-limiting step.
-
The Data:
Substrate (X) Reactivity Temp Req. Catalyst Load Iodide (-I) High RT 1-2 mol% Triflate (-OTf) High RT - 40°C 2-3 mol% Bromide (-Br) Moderate 60-80°C 3-5 mol% | Chloride (-Cl) | Low | >100°C | Requires bulky ligands (e.g., XPhos) |
Q3: Did the cyclization happen?
-
The Issue: The Sonogashira coupling works, but the subsequent ring closure (5-endo-dig or 5-exo-dig) fails.
-
The Fix: This is often pH-dependent. If the intermediate alkyne is isolated but not cyclized, add a Lewis acid (e.g., AuCl₃ or InCl₃ ) or simply heat with base to drive the specific cyclization step.
Visualization: The Catalytic Competition
Figure 2: The presence of Oxygen diverts the Copper intermediate toward Glaser homocoupling (Red Path), starving the main Sonogashira cycle.
Module 3: Purification & Isolation
Context: Reaction shows conversion, but mass balance is poor after column chromatography.
The "Invisible" Loss
Benzofurans, particularly low molecular weight derivatives (e.g., 2-methylbenzofuran), can be surprisingly volatile or unstable on acidic silica.
Q1: Did your product vanish on the Rotavap?
-
The Issue: Sublimation or evaporation.
-
The Fix: Do not evaporate to dryness under high vacuum if the MW is <200 g/mol . Keep the water bath <30°C.
Q2: Is the product decomposing on the column?
-
The Issue: Standard Silica Gel 60 is slightly acidic (pH ~6.5). Electron-rich benzofurans can undergo acid-catalyzed polymerization or ring-opening.
-
The Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes the acid sites.
-
Eluent Recommendation: Use Petroleum Ether : Ethyl Acetate gradients (start 100:0 -> 95:5). Benzofurans are non-polar; they elute quickly. If you use high polarity (DCM/MeOH) too early, you will co-elute impurities [4].
References
-
Koca, M. et al. (2022).[1][5] Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans. ChemistrySelect. Link
-
Wikipedia Contributors. (2025). Sonogashira coupling: Glaser coupling side reaction. Wikipedia. Link
-
Bakherad, M. (2021).[6] Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Link
-
MDPI Contributors. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization. MDPI. Link
Sources
Technical Support Center: Catalyst Deactivation in Suzuki Reactions with Heteroaryl Compounds
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using heteroaryl compounds in this powerful C-C bond-forming reaction. Catalyst deactivation is a frequent challenge, particularly with heteroaryl substrates, leading to diminished yields, stalled reactions, and purification difficulties.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues encountered in the lab. We will delve into the underlying mechanisms of catalyst deactivation to empower you with the scientific rationale behind the recommended solutions.
I. Understanding Catalyst Deactivation: The "Why" Behind Failed Reactions
The Suzuki-Miyaura reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] Catalyst deactivation occurs when the active palladium catalyst is diverted from this cycle into an inactive state. Several factors can contribute to this, especially when working with heteroaryl compounds.
Key Deactivation Pathways:
-
Palladium Black Formation: The agglomeration of palladium nanoparticles into bulk palladium metal, commonly observed as a black precipitate, is a primary indicator of catalyst deactivation.[2][3] This process reduces the catalytically active surface area. Arylboronic acids, in particular, can contribute to palladium leaching and the formation of palladium black.[1]
-
Ligand Degradation or Inhibition: Phosphine ligands, crucial for stabilizing the palladium catalyst and facilitating key steps in the catalytic cycle, can be unstable under certain reaction conditions.[4] Oxidation of phosphine ligands can occur, and in some cases, the presence of unoxidized bidentate phosphine can render the palladium catalytically inactive.[5] N-heterocyclic carbenes (NHCs) are often more stable alternatives.[4]
-
Heteroatom Coordination: Lewis-basic heteroatoms (e.g., nitrogen in pyridine or imidazole) present in the substrates or products can coordinate to the palladium center, inhibiting its catalytic activity.[6][7] This is a particularly prevalent issue in heteroaryl couplings.
-
Substrate and Reagent Instability: Heteroarylboronic acids are often prone to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, especially in polar protic solvents.[8] This decomposition of the coupling partner effectively halts the reaction.
Visualizing the Catalytic Cycle and Deactivation
Caption: The Suzuki catalytic cycle and key deactivation pathways.
II. Troubleshooting Guide: A Q&A Approach
This section addresses specific issues you might encounter during your experiments.
Problem 1: My reaction is sluggish or stalls completely.
Q1: I've set up my Suzuki reaction with a heteroaryl halide and heteroarylboronic acid, but I'm seeing very little product formation even after extended reaction times. What should I investigate first?
A1: A stalled reaction is a classic symptom of catalyst deactivation or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
Step 1: Visual Inspection
-
Observe the reaction mixture. Have you noticed the formation of a black precipitate? This is likely palladium black, indicating catalyst agglomeration.[2] While some blackening can be normal, rapid and extensive precipitation early on is a red flag.[9]
Step 2: Re-evaluate Your Reagents
-
Check the stability of your heteroarylboronic acid. Many heteroarylboronic acids, especially electron-deficient ones, are prone to protodeboronation.[8] Consider using more stable alternatives like MIDA boronates or potassium heteroaryltrifluoroborates, which release the boronic acid slowly in situ.[6][10]
-
Assess the purity of your starting materials and solvents. Impurities containing sulfur or other coordinating groups can poison the catalyst.[2] Ensure your solvents are anhydrous and properly degassed, as oxygen can lead to unwanted side reactions like homocoupling.[5][11]
Step 3: Optimize Your Reaction Conditions
-
Ligand Choice: The ligand plays a critical role in stabilizing the catalyst.[4] For challenging heteroaryl couplings, standard ligands like PPh₃ may not be sufficient. Consider switching to more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) or more stable N-heterocyclic carbene (NHC) ligands.[12] These can facilitate the oxidative addition step, which is often rate-limiting.[12]
-
Base and Solvent System: The choice of base and solvent is crucial and interdependent.[11] The base activates the boronic acid for transmetalation.[4][13] Ensure your base is soluble enough in the chosen solvent system. Sometimes, adding a small amount of water can help dissolve inorganic bases and facilitate the reaction, but be mindful of potential protodeboronation.[5] For sensitive substrates, consider anhydrous conditions with a base like CsF or K₃PO₄.
Q2: I'm using a 2-pyridylboronic acid and the reaction isn't working. Are there specific issues with this type of substrate?
A2: Yes, 2-pyridylboronic acids are notoriously challenging. The nitrogen atom at the 2-position can chelate to the palladium center, effectively shutting down the catalytic cycle. This is a common deactivation pathway for substrates with coordinating groups near the reaction site.[7]
Solutions for Coordinating Heteroaryl Substrates:
-
Use specialized ligands: Certain bulky ligands are designed to prevent substrate inhibition.
-
Protecting groups: Temporarily masking the heteroatom can be an effective strategy.
-
Alternative boron reagents: As mentioned, MIDA boronates or trifluoroborates can be more effective as they release the reactive boronic acid in low concentrations.[10]
Problem 2: My reaction yields are consistently low, and I'm observing significant side products.
Q3: I'm getting some of my desired product, but the yield is poor, and I'm seeing a lot of homocoupling of my boronic acid. What's causing this?
A3: Homocoupling (R²-R²) is a common side reaction in Suzuki couplings and often points to issues with the catalyst's oxidation state or the presence of oxygen.[5]
Causes and Solutions for Homocoupling:
| Cause | Explanation | Recommended Solution |
| Presence of Pd(II) Species | If your reaction mixture contains Pd(II) species without an aryl/vinyl/alkyl ligand, they can catalyze the homocoupling of two boronic acid molecules.[5] This can happen if a Pd(II) precatalyst is used and the initial reduction to Pd(0) is inefficient. | Ensure your reaction is thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst. Using a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes mitigate this. |
| Inefficient Transmetalation | If the transmetalation step is slow compared to other processes, the boronic acid may be more likely to undergo homocoupling. | Re-evaluate your choice of base and solvent to ensure efficient activation of the boronic acid.[13] |
| Oxygen in the Reaction | Oxygen can promote the homocoupling of boronic acids.[5] | Implement rigorous degassing procedures (e.g., freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen). |
Q4: I'm also observing protodeboronation of my starting material. How can I minimize this?
A4: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This is particularly problematic with electron-deficient heteroarylboronic acids and in the presence of water or other protic sources.[8]
Strategies to Minimize Protodeboronation:
-
Use anhydrous conditions: If your reaction tolerates it, switching to a completely anhydrous solvent and base can significantly reduce protodeboronation.
-
Employ more stable boron reagents: Potassium trifluoroborates and MIDA boronates are significantly more resistant to protodeboronation than their corresponding boronic acids.[8][10]
-
Use a non-protic base: Bases like CsF or K₃PO₄ can be effective in anhydrous conditions.
-
Add a dehydrating agent: In some cases, adding an agent like trimethyl borate can help scavenge water and suppress protodeboronation.[6]
Problem 3: My reaction is sensitive to the choice of palladium precatalyst.
Q5: I've noticed that my reaction works well with Pd(PPh₃)₄ but fails with Pd(OAc)₂ and a phosphine ligand. Why would the palladium source make such a difference?
A5: The choice of palladium precatalyst can be critical, especially for challenging substrates like deactivated aryl chlorides.[14]
-
Pd(0) vs. Pd(II) Precatalysts: Pd(PPh₃)₄ is a Pd(0) source, which can directly enter the catalytic cycle. Pd(OAc)₂ is a Pd(II) source that must be reduced to the active Pd(0) species in situ. This reduction step can be inefficient or lead to the formation of inactive palladium species, especially if the reaction conditions are not optimized for it.
-
Ligand Association: When using a Pd(II) source with a separate ligand, the formation of the active catalytic species depends on the successful coordination of the ligand to the palladium center. In some cases, this process can be less efficient than using a pre-formed Pd(0)-ligand complex.
Troubleshooting Precatalyst Issues:
-
If you are having trouble with a Pd(II) source, try switching to a Pd(0) precatalyst like Pd₂(dba)₃ in combination with your desired ligand.
-
Consider using commercially available, well-defined precatalysts that are known to be highly active, such as those developed by Buchwald or Fu.
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting Suzuki reactions.
III. Frequently Asked Questions (FAQs)
Q1: How can I prevent my heteroaryl compounds from inhibiting the catalyst?
A1: The key is to minimize the ability of the heteroatom to coordinate with the palladium center. Using bulky ligands can sterically hinder this coordination.[12] For substrates like 2-halopyridines, specific ligand systems have been developed to overcome this "2-pyridyl problem".
Q2: Is it always necessary to degas my reaction mixture?
Q3: Can I use aryl chlorides for Suzuki couplings with heteroarylboronic acids?
A3: While challenging, it is possible. Aryl chlorides are less reactive than bromides or iodides due to the stronger C-Cl bond.[2][10] Successful coupling with aryl chlorides typically requires more specialized and highly active catalytic systems, often employing bulky, electron-rich phosphine ligands or NHC ligands to facilitate the difficult oxidative addition step.[13][14]
Q4: My product seems to be causing catalyst deactivation. Is this possible?
A4: Yes, product inhibition is a known phenomenon. If your biheteroaryl product is highly conjugated and contains Lewis-basic sites, it can bind strongly to the palladium catalyst and prevent it from re-entering the catalytic cycle.[1] In such cases, using a higher catalyst loading or a more robust catalyst system might be necessary. Sometimes, performing the reaction at a lower temperature can also mitigate product inhibition.
Q5: What is the role of water in a Suzuki reaction?
A5: Water can play a dual role. It can be beneficial by helping to dissolve inorganic bases like K₂CO₃ or Cs₂CO₃ and by facilitating the transmetalation step.[5] However, it can also promote the undesirable protodeboronation of the boronic acid, especially with sensitive heteroarylboronic acids.[8] The decision to include water should be made on a case-by-case basis, considering the stability of the boronic acid and the solubility of the base.
IV. References
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020-12-15). MDPI. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. (2021-05-01). Morressier. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. Available from: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018-03-15). Journal of the American Chemical Society. Available from: [Link]
-
Suzuki reaction. Wikipedia. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021-07-09). Reddit. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2015-09-24). National Institutes of Health. Available from: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2005-01-01). National Institutes of Health. Available from: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available from: [Link]
-
“Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. (2018-08-28). National Institutes of Health. Available from: [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025-05-07). Reddit. Available from: [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2003-03-25). ACS Publications. Available from: [Link]
Sources
- 1. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
impact of water on (7-Methoxybenzofuran-2-yl)boronic acid reactions
This technical guide addresses the critical impact of water on (7-Methoxybenzofuran-2-yl)boronic acid in cross-coupling applications. It is designed for researchers requiring high-fidelity mechanistic insights and actionable troubleshooting protocols.
The "Water Paradox" in 2-Heteroaryl Boronic Acids
Executive Summary: (7-Methoxybenzofuran-2-yl)boronic acid presents a classic "Water Paradox" common to 2-heteroaryl boronic acids.
-
Constructive Role: Water is thermodynamically required to convert the boronic acid/ester into the reactive hydroxyboronate species (
) necessary for the transmetallation step in the Suzuki-Miyaura catalytic cycle. -
Destructive Role: The C2-position of benzofuran is electron-rich. In the presence of water and base, this substrate is highly susceptible to protodeboronation , where the C-B bond is hydrolyzed to a C-H bond, destroying the reagent before it can couple.[1]
The 7-Methoxy Effect: The methoxy group at the 7-position is an Electron Donating Group (EDG). Through resonance, it increases electron density across the benzofuran ring. While this can enhance nucleophilicity, it significantly accelerates the rate of protodeboronation compared to the unsubstituted parent compound, making water control the single most critical variable in your reaction.
Mechanistic Pathways & Visualization
Diagram 1: The Bifurcation of Reactivity
This diagram illustrates the competition between the productive Transmetallation pathway and the destructive Protodeboronation pathway, dictated by water concentration and pH.
Figure 1: Kinetic competition between productive coupling and destructive hydrolysis. The 7-methoxy group accelerates the red pathway.
Troubleshooting Guide
Category A: Low Yield & Reagent Consumption
Q: My reaction shows full consumption of the boronic acid, but the yield of the coupled product is <20%. The major byproduct is 7-methoxybenzofuran. What happened?
-
Diagnosis: You are experiencing Rapid Protodeboronation . The boronic acid hydrolyzed before the palladium catalyst could utilize it. This is common with 2-substituted benzofurans in aqueous bases (e.g.,
). -
The Mechanism: The base attacks the boron to form the boronate. In 2-heteroaryls, the adjacent heteroatom (Oxygen) and the electron-rich ring facilitate the cleavage of the C-B bond, protonating the C2 position.
-
Corrective Protocol:
-
Switch to Anhydrous Conditions: Eliminate water as a solvent. Use Potassium Trimethylsilanolate (TMSOK) or CsF in anhydrous THF or Toluene. These bases activate the boronic acid without providing a proton source for hydrolysis.
-
Use a "Slow-Release" Strategy: If you must use aqueous conditions, switch from the free boronic acid to a MIDA Boronate or Trifluoroborate salt. These release the reactive species slowly, keeping its standing concentration low and minimizing decomposition.
-
Category B: Stalled Reaction (No Conversion)
Q: I switched to strictly anhydrous conditions (DCM, anhydrous
-
Diagnosis: Lack of Activation . The Suzuki mechanism requires a Lewis base to activate the boron. In totally anhydrous conditions with insoluble inorganic bases (like granular
), the boronic acid cannot form the reactive boronate species required for transmetallation. -
The Mechanism: Inorganic bases are often insoluble in organic solvents. Trace water usually acts as a phase transfer catalyst or solubilizer. Without it, the base stays solid, and the boron stays inactive.
-
Corrective Protocol:
-
Add Controlled Water: Add exactly 0.5 to 2.0 equivalents of water relative to the boronic acid. This "micro-aqueous" environment activates the surface of the base without dissolving the bulk reagent.
-
Phase Transfer Catalysis: Add 5 mol% Tetrabutylammonium bromide (TBAB) to shuttle the base into the organic phase.
-
Category C: Homocoupling[2]
Q: I see significant formation of the homocoupled dimer (7,7'-dimethoxy-2,2'-bibenzofuran).
-
Diagnosis: Oxidative Homocoupling . This is driven by the presence of Oxygen (
) in the reaction vessel, often exacerbated by excess base and copper contamination. -
Corrective Protocol:
-
Rigorous Degassing: Sparging with argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent system.
-
Stoichiometry: Ensure the boronic acid is added in slight excess (1.2 - 1.5 equiv), but do not use a large excess (e.g., 3.0 equiv) which statistically favors homocoupling.
-
Validated Experimental Protocols
Method A: The "Anhydrous" TMSOK Route (Recommended for High Stability)
Best for: Substrates highly sensitive to protodeboronation.
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon.
-
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
(7-Methoxybenzofuran-2-yl)boronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3-5 mol%) — Note: Bidentate ligands stabilize the catalyst.
-
Potassium Trimethylsilanolate (TMSOK) (1.5 equiv)
-
-
Solvent: Anhydrous THF (0.2 M concentration).
-
Execution:
-
Add solids to the vial.
-
Add THF.
-
Seal and heat to 60°C.
-
Why this works: TMSOK acts as a soluble, anhydrous source of silanolate, which mimics hydroxide activation without introducing protons (
) that cause decomposition.
-
Method B: The "Fast-Coupling" Aqueous Route
Best for: Robust scale-up where anhydrous handling is difficult.
-
Setup: Standard reaction vial.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
(7-Methoxybenzofuran-2-yl)boronic acid (1.5 equiv) — Note: Excess accounts for some decomposition.
-
XPhos Pd G2 or SPhos Pd G2 (2-3 mol%) — Note: Highly active precatalysts are required to outcompete hydrolysis.
- (2.0 equiv)
-
-
Solvent: THF : Water (10 : 1) .
-
Critical: Do not use 1:1 mixtures. Keep water volume low.
-
-
Execution:
-
Degas solvents rigorously.
-
Heat rapidly to 50-60°C.
-
Monitor by HPLC at 1 hour. Do not run overnight (decomposition will dominate).
-
Decision Matrix for Reaction Conditions
Use this flowchart to select the optimal protocol based on your specific constraints.
Figure 2: Decision matrix for selecting reaction conditions based on electrophile complexity.
References
-
Kinetic Analysis of Protodeboronation
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society.[3]
- Insight: Establishes the mechanism of base-catalyzed hydrolysis in 2-heteroaryl systems.
-
-
Anhydrous Coupling Methods
- Denmark, S. E., & Sweis, R. F. (2002). "Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions." Accounts of Chemical Research.
- Insight: foundational work on using silanolates (TMSOK)
-
MIDA Boronates (Slow Release Strategy)
-
General Stability of Benzofuran Boronic Acids
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
- Insight: Comprehensive review detailing the stability profiles of various heterocyclic boron reagents.
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]
- 4. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
temperature optimization for coupling with benzofuran boronic acids
Technical Support Center: Benzofuran Boronic Acid Coupling Optimization
Ticket ID: #BZ-CPL-T04 Subject: Temperature Optimization & Stability Protocols for Benzofuran-2-yl and -3-yl Boronic Acids Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Goldilocks" Kinetic Paradox
Coupling benzofuran boronic acids—specifically benzofuran-2-boronic acid —presents a classic kinetic dilemma in Suzuki-Miyaura cross-coupling.
-
The Trap: Benzofuran-2-boronic acids are heteroaromatic boronic acids susceptible to rapid protodeboronation (hydrolysis of the C–B bond). This side reaction is temperature-dependent and base-catalyzed. At standard Suzuki temperatures (
), the rate of decomposition ( ) often exceeds the rate of transmetalation ( ), leading to consumption of the starting material with low product yield. -
The Solution: You cannot simply lower the temperature, as this may arrest the catalytic cycle at the transmetalation step. Success requires a "High-Turnover/Low-Temperature" strategy: using highly active precatalysts that function efficiently at
to "outrun" the decomposition pathway.
Diagnostic Troubleshooting (Q&A)
User Question: I am coupling benzofuran-2-boronic acid with an aryl bromide at
Technical Diagnosis: You have encountered thermal protodeboronation .
-
Mechanism: The benzofuran-2-yl anion is stabilized by the adjacent oxygen atom, making the C–B bond highly labile. Under aqueous basic conditions at
, water attacks the boron, and the C–B bond cleaves, replacing the boron with a proton. -
Evidence: Look for benzofuran (the protonated species) in your crude mixture. It often co-elutes with starting materials or is volatile.
-
Corrective Action:
-
Lower Temperature: Reduce reaction temperature to
. -
Upgrade Catalyst:
is too slow at this temperature. Switch to a Third-Generation (G3) Precatalyst like XPhos Pd G3 or SPhos Pd G3 , which facilitate rapid oxidative addition and transmetalation even at mild temperatures.
-
User Question: I switched to room temperature to save the boronic acid, but now the reaction has stalled. The aryl bromide is untouched.
Technical Diagnosis: You have hit the transmetalation energy barrier .
-
Mechanism: While you preserved the boronic acid, the activation energy for transmetalation (transferring the organic group from B to Pd) is not being met.
-
Corrective Action:
-
Base Modification: Switch from Carbonate (
) to Hydroxide ( , ) or Phosphate ( ). Stronger bases generate the active boronate species more effectively. -
Additive Strategy: Add CuI (10-20 mol%) . Copper facilitates a "pre-transmetalation," forming a transient organocopper species that transfers the benzofuran ring to palladium more readily than the boron species does.
-
User Question: Is there a difference between coupling at the C2 vs. C3 position of the benzofuran?
Technical Diagnosis: Yes, a critical difference.
-
C2-Position: Highly unstable. Requires strict temperature control (
) and anhydrous conditions if possible. -
C3-Position: More stable (similar to phenylboronic acid), but sterically more demanding. You can often run these at
, but you may need a sterically unencumbered ligand.
Strategic Visualization: Kinetic Competition
The following diagram illustrates the competing pathways. Your goal is to maximize the green path (Coupling) while suppressing the red path (Decomposition).
Figure 1: Kinetic competition between productive coupling and destructive protodeboronation. High temperatures accelerate the red path disproportionately for benzofuran-2-yl substrates.
Optimized Experimental Protocols
Protocol A: The "Cold & Fast" (Recommended for C2-Coupling)
Best for: Unstable Benzofuran-2-boronic acids.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Benzofuran-2-boronic acid (1.2–1.5 equiv)
-
Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%). Note: These precatalysts activate rapidly at low temps.
-
Base:
(2.0 equiv, 0.5 M aqueous solution). -
Solvent: THF or 1,4-Dioxane (degassed).
-
-
Procedure:
-
Charge reaction vessel with Aryl Halide, Boronic Acid, and Precatalyst.
-
Evacuate and backfill with inert gas (
/Ar) x3. -
Add degassed solvent and aqueous base.
-
Temperature: Heat to
. -
Monitoring: Check LCMS at 30 min and 1 hour. Reaction is typically complete in <2 hours.
-
Protocol B: The "Anhydrous Slow-Release"
Best for: extremely labile substrates or when high temperature is unavoidable.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Benzofuran-2-boronic acid Pinacol Ester (1.2 equiv) Note: Esters are more stable than free acids.
-
Catalyst: Pd-CataCXium A G3 (3 mol%).
-
Base: TMSOK (Potassium trimethylsilanolate) (1.5 equiv) or CsF (2.0 equiv).
-
Solvent: Anhydrous Toluene or Dioxane.
-
-
Procedure:
-
Perform under strict anhydrous conditions.
-
The use of TMSOK provides a soluble, non-aqueous source of base that activates the boronate without introducing water, shutting down the hydrolytic decomposition pathway.
-
Run at
.
-
Comparative Data: Stability vs. Temperature
The following table summarizes the half-life (
| Temperature | Estimated | Recommended Strategy |
| Safe, but requires highly active catalyst (e.g., Pd-G3). | ||
| Optimal Zone. Fast enough for coupling, slow enough for decomp. | ||
| High Risk. Requires "Slow Addition" of boronic acid. | ||
| Critical Failure. Only viable in Flow Chemistry (residence time |
Decision Matrix
Use this logic flow to select your initial conditions.
Figure 2: Decision matrix for selecting reaction conditions based on regiochemistry and solvent constraints.
References
-
Kinetics of Protodeboronation
- Title: Suzuki–Miyaura cross-coupling optimization enabled by autom
- Source: Reaction Chemistry & Engineering, 2016.
- Significance: Establishes the rapid decomposition half-life of benzofuran-2-boronic acid (<4 min
-
Precatalyst Selection for Unstable Boronic Acids
- Title: A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
-
Source: Journal of the American Chemical Society, 2010.[1]
- Significance: Details the use of active prec
-
Anhydrous Coupling Strategies
-
Title: Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.[2]
- Source: Organic Letters / NIH PMC.
- Significance: Provides protocols for using TMSOK and anhydrous conditions to prevent hydrolysis.
-
-
General Stability of Heteroaryl Boronic Acids
Sources
- 1. Protodeboronation [organic-chemistry.org]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Boronic Acid Instability & Alternatives
The following technical guide is structured as a high-level support resource for researchers encountering instability issues with boronic acid coupling partners in Suzuki-Miyaura cross-coupling reactions.
Core Issue Analysis: Why Boronic Acids Fail
Before selecting an alternative, it is critical to diagnose why your coupling is failing. Boronic acids (
The Mechanisms of Failure
-
Protodeboronation: The cleavage of the
bond and replacement with .[1]-
Cause: High pH (base-catalyzed) or specific metal additives.
-
Substrates at Risk: Electron-deficient heteroaryls (e.g., 2-pyridine, 2-furan, polyfluorophenyls).
-
Mechanism:[1][2][3][4][5][6][7] Often proceeds via a boronate anion intermediate
. If the rate of protonation ( ) exceeds the rate of transmetallation ( ), the reaction fails.
-
-
Oxidative Degradation:
-
Cause: Reaction with reactive oxygen species (ROS) or air.
-
Substrates at Risk: Electron-rich alkyl or aryl boronic acids.
-
Result: Formation of phenols/alcohols (
) rather than the coupled product.
-
Strategic Alternatives: The "Slow-Release" Protocol
To circumvent instability, we utilize protected boron species . These act as reservoirs, releasing the active boronic acid species slowly into the reaction mixture.[8] This keeps the standing concentration of the unstable free acid low, favoring transmetallation over decomposition.
Option A: MIDA Boronates (N-Methyliminodiacetic Acid)
Best for: Iterative synthesis, highly unstable 2-heteroaryls, and anhydrous storage.
Mechanism of Action:
The MIDA ligand locks the boron atom into an
Critical Protocol: The "Slow Release" Conditions
-
Reagent: MIDA Boronate (1.0 - 1.5 equiv)
-
Catalyst: Pd(OAc)₂ / SPhos (or XPhos)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Dioxane:H₂O (10:1)
-
Temperature: 60 °C - 100 °C
Why it works: Under these specific aqueous-basic conditions, the MIDA ligand hydrolyzes slowly. The rate of hydrolysis (
Option B: Potassium Organotrifluoroborates ( )
Best for: Scale-up, air-stable solids, and preventing oxidative degradation.
Mechanism of Action: These are inorganic salts. They are indefinitely stable to air and moisture. They require a hydrolysis step (often acid-catalyzed or equilibrium-driven by base/glass interaction) to generate the active species.
Critical Protocol: Molander Conditions
-
Reagent:
(1.0 equiv) -
Catalyst: PdCl₂(dppf)[12]·CH₂Cl₂
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: THF:H₂O (10:1) or Toluene:H₂O (3:1)
-
Glassware: Borosilicate glass is often required (etching of glass by fluoride helps drive the equilibrium).[4]
Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the correct coupling partner based on your substrate's failure mode.
Caption: Decision matrix for selecting alternative boron coupling partners based on observed decomposition pathways.
Comparative Data: Stability vs. Reactivity
| Feature | Boronic Acid ( | Pinacol Ester (BPin) | MIDA Boronate | Trifluoroborate ( |
| Atom Hybridization | ||||
| Air Stability | Poor to Moderate | Moderate | Excellent | Excellent |
| Protodeboronation Risk | High | Moderate | Very Low (Protected) | Low (Slow Release) |
| Atom Economy | High | Low (High MW waste) | Low (High MW waste) | High |
| Solubility | Polar Organic/Water | Non-polar Organic | Polar Organic (DMSO/MeCN) | Polar Organic/Water |
| Activation Required | Base | Base | Hydrolysis (Base/Water) | Hydrolysis (Base/Water/Acid) |
Troubleshooting & FAQ
Q1: I am trying to couple a 2-pyridine boronic acid, but I only get the de-boronated pyridine (pyridine-H). What is happening?
Diagnosis: You are experiencing rapid protodeboronation. 2-Heteroaryl boronic acids are notoriously unstable because the nitrogen lone pair facilitates the protonation of the carbon-boron bond. The Fix:
-
Switch to MIDA Boronate: This is the gold standard for 2-pyridyls. The slow release prevents the accumulation of the free boronic acid.[9]
-
Add Copper (I): If you must use the boronic acid, add 10-20 mol% CuCl. This forms a transient copper-boronate species that transmetallates to Palladium faster than it protonates.
-
Anhydrous Conditions: Remove water entirely. Use a BPin ester and anhydrous base (e.g.,
or ) in Dioxane. Water is the proton source; removing it stops the mechanism.
Q2: My Trifluoroborate coupling is extremely slow (0% conversion after 24h).
Diagnosis: The hydrolysis step is likely too slow.
-
Check the Solvent: Are you using water? You need water for hydrolysis. A 10:1 or 4:1 ratio of Organic:Water is standard.
-
Increase Temperature: Hydrolysis is endothermic. Run at 80-100°C.
-
Glassware: Are you using a plastic reaction vessel? Switch to glass . The silica in the glass acts as a fluoride scavenger (
), driving the equilibrium toward the active boronic acid.
Q3: Can I just use Pinacol Esters (BPin) to avoid protodeboronation?
Nuanced Answer: Not always. While BPin esters are more stable to oxidation and storage, they often hydrolyze to the boronic acid before transmetallation under standard aqueous Suzuki conditions. If your instability is due to protodeboronation (as with 2-pyridyls), converting to BPin might not help unless you run the reaction under strictly anhydrous conditions to prevent that hydrolysis.
Detailed Experimental Protocols
Protocol A: Synthesis of MIDA Boronates from Unstable Boronic Acids
Use this to salvage an unstable reagent before coupling.
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Mix: Add unstable boronic acid (10 mmol) and N-methyliminodiacetic acid (MIDA, 10-12 mmol).
-
Solvent: Add Toluene:DMSO (10:1). The DMSO helps dissolve the polar MIDA.
-
Reflux: Heat to reflux with vigorous stirring. Water is removed azeotropically.
-
Workup: Cool to RT. The MIDA boronate often precipitates. Filter and wash with cold water and ether.
-
Result: A crystalline, air-stable solid ready for "Slow Release" coupling.
Protocol B: "Slow Release" Cross-Coupling of MIDA Boronates
-
Charge: Add Aryl Halide (1.0 equiv), MIDA Boronate (1.2 equiv), and Pd(OAc)₂/SPhos (0.02 equiv pre-mixed).
-
Base: Add
(3.0 equiv). -
Solvent: Add Dioxane:Water (5:1).
-
Cycle: Heat to 60°C for 12-24 hours.
-
Note: If the reaction stalls, add a second portion of MIDA boronate. The slow release means you can add excess without "flooding" the reaction with unstable acid.
References
-
Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[3]2007 , 129, 6716-6717.
-
Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Acc.[11][13] Chem. Res.2007 , 40, 275-286.
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412-443.
-
Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." J. Am. Chem. Soc.[3]2010 , 132, 14073-14075.
-
Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." J. Am. Chem. Soc.2017 , 139, 13156–13165.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to (7-Methoxybenzofuran-2-yl)boronic Acid and Its Pinacol Ester: A Comparative Analysis for Strategic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of carbon-carbon bond formation, boronic acids and their derivatives are indispensable tools. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, heavily relies on the stability and reactivity of these organoboron compounds.[1] This guide provides an in-depth, objective comparison of two closely related yet functionally distinct building blocks: (7-Methoxybenzofuran-2-yl)boronic acid and its pinacol ester, (7-Methoxybenzofuran-2-yl)boronic acid pinacol ester.
Our analysis moves beyond a simple cataloging of properties. As field-experienced scientists, we aim to elucidate the causality behind experimental choices, empowering you to select the optimal reagent for your specific synthetic challenge, whether in pharmaceutical discovery, agrochemical development, or materials science. We will explore the nuances of their stability, handling, reactivity, and application, supported by experimental protocols and data.
Foundational Properties: A Tale of Two Structures
The fundamental difference between these two reagents lies in the substitution at the boron atom. The boronic acid features two hydroxyl (-OH) groups, while the pinacol ester incorporates a cyclic diol (pinacol) to form a five-membered dioxaborolane ring. This seemingly subtle structural modification has profound implications for their chemical behavior.
| Property | (7-Methoxybenzofuran-2-yl)boronic acid | (7-Methoxybenzofuran-2-yl)boronic acid pinacol ester |
|---|---|---|
| Molecular Formula | C₉H₉BO₄ | C₁₅H₁₉BO₄ |
| Molecular Weight | 192.0 g/mol | 274.1 g/mol |
| Appearance | Typically a white to off-white solid | Often a white to off-white solid or crystalline material |
| Storage | Requires storage under inert atmosphere, often refrigerated and protected from moisture to prevent dehydration and degradation. | Generally bench-stable, can be stored under air for extended periods with less stringent moisture protection.[2] |
The Decisive Factor: Stability and Handling
The choice between a boronic acid and its pinacol ester often hinges on stability. This property directly impacts shelf-life, ease of handling, purification, and the reproducibility of reaction outcomes.
(7-Methoxybenzofuran-2-yl)boronic acid , like many free boronic acids, is susceptible to spontaneous dehydration to form a cyclic anhydride known as a boroxine. This process is often reversible in the presence of water but complicates accurate massing and stoichiometry, as the sample may be an unknown mixture of the acid and its boroxine. Furthermore, its higher polarity and protic nature make it challenging to purify via standard silica gel chromatography, as it can streak or decompose on the column.[3]
In stark contrast, (7-Methoxybenzofuran-2-yl)boronic acid pinacol ester exhibits significantly enhanced stability. The bulky pinacol group provides steric shielding to the boron atom, protecting it from atmospheric moisture and oxygen.[2] This robustness translates to several practical advantages:
-
Longer Shelf-Life: Pinacol esters are indefinitely stable on the benchtop, ensuring reagent integrity over time.
-
Ease of Handling: They can be weighed and handled in air without special precautions against rapid degradation.
-
Chromatographic Purification: Being less polar and aprotic, they are readily purified by standard silica gel column chromatography, allowing for the isolation of highly pure material.[2][3]
Caption: Boronic acid exists in equilibrium with its boroxine form, while the pinacol ester is kinetically stable.
Reactivity in Suzuki-Miyaura Cross-Coupling
While the pinacol ester wins on stability, the boronic acid often exhibits higher intrinsic reactivity in the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.
The generally accepted mechanism involves three key stages: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Sources
Technical Comparison Guide: (7-Methoxybenzofuran-2-yl)boronic Acid vs. Organostannanes
Executive Summary: The Shift from Stille to Suzuki
In the development of benzofuran-based pharmacophores, the C-2 position is a critical vector for structure-activity relationship (SAR) exploration. Historically, the Stille coupling (using organostannanes) was the dominant method for heteroaryl-heteroaryl bond formation due to the neutrality of the reaction conditions. However, the modern pharmaceutical landscape—governed by strict ICH Q3D elemental impurity guidelines and Green Chemistry principles—has necessitated a decisive shift toward Suzuki-Miyaura coupling .
This guide objectively compares (7-Methoxybenzofuran-2-yl)boronic acid (Reagent A) against its organostannane counterpart, Tributyl(7-methoxybenzofuran-2-yl)stannane (Reagent B).
The Verdict: While organostannanes offer high stability, the boronic acid derivative provides a superior safety profile , atom economy , and purification efficiency , making it the requisite choice for scalable drug development.
Technical Deep Dive: Comparative Analysis
Mechanism & Transmetallation Kinetics
Both reagents utilize a Pd(0)/Pd(II) catalytic cycle. The differentiation lies in the transmetallation step, which dictates both the reaction rate and the required additives.
-
Organostannanes (Stille): Transmetallation is often the rate-determining step, requiring no base but frequently necessitating toxic additives (e.g., CuI, CsF) to accelerate the transfer of the electron-rich benzofuran group.
-
Boronic Acids (Suzuki): Requires a base (e.g., K₂CO₃, K₃PO₄) to activate the boron species into a boronate "ate" complex (represented as
). This anionic species is highly nucleophilic, facilitating rapid transmetallation to the Pd(II) center.
The "Tin Problem": Toxicity & Purification
The most significant operational advantage of the boronic acid is the elimination of organotin byproducts.
| Feature | (7-Methoxybenzofuran-2-yl)boronic acid | Tributyl(7-methoxybenzofuran-2-yl)stannane |
| Byproduct | Boric acid / Borate salts | Tributyltin halides (Bu₃SnX) |
| Toxicity | Low (Class 3 Solvent/Impurity) | High (Neurotoxic, Immunotoxic) |
| ICH Q3D Limit | High tolerance | Strict Limits (Class 2A) |
| Removal | Aqueous extraction (Water soluble) | Difficult (Requires KF silica, specific washes) |
| Atom Economy | High (MW of leaving group ~61) | Poor (MW of leaving group ~290) |
Atom Economy Calculation
The "Green" advantage is quantifiable. In a coupling reaction, the metal/metalloid group is waste.
-
Boronic Acid Moiety [-B(OH)₂]: ~45 g/mol waste.
-
Tributyltin Moiety [-Sn(C₄H₉)₃]: ~291 g/mol waste.
Result: Using the stannane generates ~6.5x more mass waste per mole of reagent solely from the leaving group.
Critical Workflow Visualization
Mechanistic Contrast
The following diagram illustrates the catalytic divergence, highlighting the activation step required for the boronic acid versus the direct (but toxic) pathway of the stannane.
Caption: Comparative catalytic cycles. Note the activation requirement for the boronic acid (green) vs. the generation of toxic waste in the Stille pathway (red).
Experimental Protocol: Validated Suzuki Coupling
This protocol is optimized for the 7-methoxybenzofuran scaffold, balancing the electron-rich nature of the ring with reaction efficiency.
Objective: Coupling (7-Methoxybenzofuran-2-yl)boronic acid with 4-bromoanisole (Model Substrate).
Materials:
-
(7-Methoxybenzofuran-2-yl)boronic acid (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Chosen for stability against electron-rich heterocycles.
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (Degassed)
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (0.05 mmol).
-
Inertion: Seal the vial and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane (5 mL) via syringe.
-
Activation: Add the K₂CO₃ solution (1.5 mL) dropwise. Note: The biphasic system helps solubilize the inorganic base while protecting the catalyst.
-
Reaction: Heat the block to 85°C for 4–6 hours. Monitor by LC-MS.
-
Checkpoint: The 7-methoxybenzofuran boronic acid is prone to protodeboronation if heated too long without reacting. If starting material persists but boronic acid is consumed, add 0.2 equiv more boronic acid.
-
-
Workup (The "Suzuki Advantage"):
-
Purification: Flash chromatography (Hexanes/EtOAc). No KF treatment required.
Purification Workflow Comparison
The following diagram demonstrates the operational complexity introduced by organostannanes.
Caption: Operational comparison. The Stille route requires dedicated toxic waste mitigation steps (KF treatment), whereas the Suzuki route utilizes standard extraction.
Troubleshooting & Stability Notes
Challenge: 2-Heteroaryl boronic acids (including benzofurans) are susceptible to protodeboronation (loss of the boron group replaced by hydrogen) under basic conditions.
Solution for 7-Methoxybenzofuran-2-yl Derivatives:
-
Base Selection: If yields are low with K₂CO₃, switch to K₃PO₄ (anhydrous) or CsF in anhydrous solvents to minimize water-mediated hydrolysis.
-
Ligand Choice: Use bulky, electron-rich phosphine ligands like XPhos or SPhos . These facilitate rapid oxidative addition and transmetallation, outcompeting the deboronation side reaction.
References
-
Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry Source: National Institutes of Health (NIH) / PMC Context: Overview of boronic acids as the standard for biaryl synthesis in pharma. [Link]
-
ICH Q3D Elemental Impurities Source: European Medicines Agency (EMA) Context:[1] Regulatory limits on Tin (Class 2A) vs. Boron (Class 3) in drug substances. [Link]
-
Synthesis of 2-Arylbenzo[b]furan Derivatives via Suzuki Coupling Source: MDPI (Molecules) Context: Specific application of Suzuki coupling for benzofuran scaffolds. [Link]
Sources
A Senior Application Scientist's Guide to Yield Comparison Between Different Bases in Suzuki-Miyaura Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds. The judicious selection of a base is a critical parameter that profoundly influences reaction yield, rate, and selectivity. This guide offers an in-depth, objective comparison of various bases, substantiated by experimental data, to empower you in optimizing your synthetic strategies.
The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, forges carbon-carbon bonds between organoboron species and organic halides, catalyzed by a palladium complex.[1] The reaction mechanism is a catalytic cycle comprising three principal steps: oxidative addition, transmetalation, and reductive elimination. The base is a key player, primarily in the transmetalation step.[1][2]
The prevailing understanding is that the base activates the organoboron compound, typically a boronic acid, rendering it more nucleophilic and thus facilitating the transfer of the organic moiety to the palladium complex.[1][3] This activation is crucial as organoboron compounds are generally covalent in nature and require this enhancement in nucleophilicity to participate effectively in the reaction.[4]
Two primary mechanistic pathways for the action of the base have been proposed and are a subject of ongoing discussion:
-
The Boronate Pathway: In this pathway, the base reacts with the boronic acid to form a more nucleophilic "ate" complex, or boronate. This boronate species then undergoes transmetalation with the palladium(II) halide complex.[4][5]
-
The Hydroxide Pathway: Alternatively, the base can react with the palladium(II) halide complex to generate a palladium(II) hydroxide complex. This palladium hydroxide intermediate then reacts with the neutral boronic acid in the transmetalation step.[6][7]
The operative pathway is often dictated by the specific reaction conditions, including the choice of base, solvent, and substrates.[7]
Visualizing the Catalytic Cycle and the Role of the Base
To better understand the critical juncture at which the base intervenes, the following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction, highlighting the two proposed mechanistic pathways for the base's involvement in the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the base's role.
Comparative Performance of Different Bases: A Data-Driven Analysis
The efficacy of a base in a Suzuki-Miyaura coupling is contingent on several factors, including its strength, solubility, and the nature of the substrates and solvent. A wide array of both inorganic and organic bases has been explored, with inorganic bases generally demonstrating superior performance in many standard applications.[8][9]
The following table consolidates experimental data from various studies to provide a quantitative comparison of commonly used bases in the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
| Entry | Base | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Na₂CO₃ | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 100 | 12 | 95 | [8] |
| 2 | K₂CO₃ | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 100 | 12 | 92 | [8] |
| 3 | Cs₂CO₃ | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 100 | 12 | 90 | [8] |
| 4 | K₃PO₄ | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 100 | 12 | 85 | [8] |
| 5 | NaOH | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 100 | 12 | 75 | [8] |
| 6 | KOH | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 100 | 12 | 85 | [8] |
| 7 | TEA (Triethylamine) | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 100 | 12 | 45 | [8] |
| 8 | NaOAc | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 100 | 12 | 60 | [10] |
Key Observations and Mechanistic Insights:
-
Inorganic Bases Outperform Organic Bases: The data clearly indicates that inorganic bases such as carbonates and phosphates generally afford higher yields compared to the organic base triethylamine under the specified conditions.[8][9] This is often attributed to their ability to effectively promote the formation of the reactive boronate species.
-
Carbonates as a Robust Choice: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are frequently the bases of choice, consistently providing high yields.[8][10] Their moderate basicity is often sufficient for the activation of a wide range of boronic acids without promoting significant side reactions.
-
Cesium Carbonate for Challenging Couplings: Cesium carbonate (Cs₂CO₃) is a more soluble base in organic solvents and is often employed in more demanding coupling reactions.[8] Its enhanced solubility can lead to improved reaction kinetics.
-
The Role of Phosphates: Potassium phosphate (K₃PO₄) is another effective inorganic base.[8] In some cases, particularly with sterically hindered substrates, phosphates can outperform carbonates. It is important to note that anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[11]
-
Hydroxides: A Double-Edged Sword: While strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be effective, they can also promote undesired side reactions, such as the decomposition of base-sensitive functional groups on the substrates.[2][9]
-
Fluoride Anions: Fluoride sources, such as potassium fluoride (KF), can also be used as bases and are particularly useful when the starting materials contain base-labile groups like esters. The fluoride anion is believed to activate the boronic acid, facilitating transmetalation.
Experimental Protocol for Base Screening in Suzuki-Miyaura Coupling
To ensure the selection of the optimal base for a specific Suzuki-Miyaura reaction, a systematic screening process is highly recommended. The following protocol provides a general framework for such a study.
Sources
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- 11. reddit.com [reddit.com]
A Comparative Guide to Boronic Acids and Trifluoroborate Salts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical transformation in pharmaceutical and materials science. The choice of the organoboron nucleophile is a pivotal decision that can significantly impact the efficiency, reproducibility, and scope of this powerful reaction. This guide provides an in-depth, objective comparison of two of the most prominent classes of organoboron reagents: boronic acids and their corresponding potassium organotrifluoroborate salts.
At a Glance: Key Differences and Structures
Boronic acids (R-B(OH)₂) have long been the workhorses of Suzuki-Miyaura coupling. However, their inherent instability and handling challenges have paved the way for the development of more robust alternatives. Potassium organotrifluoroborate salts (R-BF₃K) have emerged as a superior class of reagents in many applications, offering enhanced stability and ease of use.[1][2]
Caption: Structural relationship between boronic acids, trifluoroborates, and boroxines.
The Stability Paradigm: A Tale of Two Reagents
The most significant distinction between boronic acids and trifluoroborate salts lies in their stability. Boronic acids are notoriously prone to dehydration, forming cyclic trimeric anhydrides known as boroxines.[3] This equilibrium mixture can complicate stoichiometry and lead to inconsistent reaction outcomes.[3] Furthermore, many boronic acids are sensitive to air and moisture, making their long-term storage and handling challenging.[1] Some are waxy solids that are difficult to purify.[3]
In stark contrast, potassium organotrifluoroborate salts are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1][2][4] This enhanced stability is a direct consequence of the tetracoordinate boron center, which protects the carbon-boron bond from premature degradation pathways such as protodeboronation.[4] This robustness allows for the manipulation of other functional groups within the molecule without affecting the trifluoroborate moiety, expanding their synthetic utility.[3][5]
| Feature | Boronic Acids (R-B(OH)₂) | Potassium Trifluoroborate Salts (R-BF₃K) |
| Physical State | Often waxy, amorphous solids | Typically crystalline, free-flowing solids[4] |
| Stability to Air/Moisture | Variable, often unstable | Generally stable, can be handled in air[1][2] |
| Dehydration | Prone to form boroxines[3] | Not applicable |
| Purification | Can be difficult[1][3] | Often purified by recrystallization |
| Handling | Requires careful handling and storage | Easy to handle and store long-term[6] |
| Stoichiometry | Can be uncertain due to boroxine formation[1] | Well-defined |
Performance in Cross-Coupling: A Mechanistic Perspective
The Suzuki-Miyaura catalytic cycle universally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The primary difference in the reactivity of boronic acids and trifluoroborates lies in the crucial transmetalation step.
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the activation of boron reagents.
Boronic acids require activation by a base to form a more nucleophilic "ate" complex, which then participates in transmetalation with the palladium(II) center.[7] Trifluoroborate salts, on the other hand, are considered "protected" forms of boronic acids.[8] Under the basic and aqueous conditions of the Suzuki-Miyaura reaction, they undergo slow hydrolysis to release the corresponding boronic acid in situ.[9][10]
This "slow-release" mechanism is a key advantage of trifluoroborates, as it maintains a low concentration of the active boronic acid throughout the reaction.[9][10][11] This minimizes side reactions such as protodeboronation and oxidative homocoupling, which can be problematic when using boronic acids directly, especially with sensitive substrates.[9][10][11]
Experimental Evidence: A Head-to-Head Comparison
A compelling example of the practical benefits of trifluoroborates is found in the work of Molander and co-workers. In their 2009 study on the Suzuki-Miyaura coupling of heteroaryltrifluoroborates, they demonstrated a significant improvement in yield when using a trifluoroborate salt derived from a purified boronic acid compared to the direct use of the commercially available boronic acid.
Specifically, the conversion of recrystallized 4-methylthiophen-2-ylboronic acid to its corresponding potassium trifluoroborate salt proceeded in 95% yield.[3][9] In contrast, a cross-coupling reaction using the commercially obtained 4-methylthiophen-2-ylboronic acid "as received" resulted in a product yield of only 69%.[3][9] This highlights how the superior purity and stability of the trifluoroborate salt can directly translate to a more efficient and higher-yielding reaction.
Experimental Protocols: A Practical Guide
To illustrate the practical application of both reagent classes, detailed experimental protocols for a representative Suzuki-Miyaura cross-coupling reaction are provided below.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile with Furan-2-ylboronic Acid
Materials:
-
4-Bromobenzonitrile
-
Furan-2-ylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Deionized water
Procedure:
-
To a reaction vial, add 4-bromobenzonitrile (0.25 mmol, 1.0 equiv), furan-2-ylboronic acid (0.3 mmol, 1.2 equiv), Pd(OAc)₂ (0.0075 mmol, 3 mol%), RuPhos (0.015 mmol, 6 mol%), and Na₂CO₃ (0.5 mmol, 2.0 equiv).
-
Seal the vial with a septum and purge with nitrogen gas for 10 minutes.
-
Add ethanol (1.4 mL) and deionized water (0.4 mL) via syringe.
-
Place the reaction vial in a preheated oil bath at 85 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 4-(furan-2-yl)benzonitrile.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile with Potassium Furan-2-yltrifluoroborate
Materials:
-
4-Bromobenzonitrile
-
Potassium furan-2-yltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
Procedure:
-
To a microwave vial, add 4-bromobenzonitrile (0.25 mmol, 1.0 equiv), potassium furan-2-yltrifluoroborate (0.26 mmol, 1.04 equiv), Pd(OAc)₂ (3.4 mg, 0.015 mmol, 6 mol%), RuPhos (14 mg, 0.03 mmol, 12 mol%), and Na₂CO₃ (53.0 mg, 0.5 mmol, 2.0 equiv).
-
Seal the vial with a cap, evacuate, and backfill with nitrogen (repeat three times).
-
Add ethanol (1.4 mL) via syringe.
-
Heat the reaction at 85 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a thin pad of silica gel, eluting with 25% methanol in ethyl acetate.
-
Remove the solvent in vacuo and purify the crude product by silica gel column chromatography to yield 4-(furan-2-yl)benzonitrile.[9]
Making the Right Choice: A Decision Framework
The selection between a boronic acid and a trifluoroborate salt is not always straightforward and depends on several factors. The following decision-making framework can guide researchers in choosing the optimal reagent for their specific application.
Caption: Decision tree for selecting between boronic acids and trifluoroborate salts.
In essence, for robust, well-behaved boronic acids that are readily available in high purity, they remain a cost-effective and efficient choice. However, when dealing with sensitive substrates, challenging purifications, or reactions where side reactions are prevalent, the superior stability and slow-release properties of potassium organotrifluoroborate salts often justify their use, leading to more reliable and higher-yielding transformations.
Conclusion
Both boronic acids and potassium organotrifluoroborate salts are valuable tools in the synthetic chemist's arsenal for Suzuki-Miyaura cross-coupling. While boronic acids have a long and successful history, trifluoroborate salts offer significant advantages in terms of stability, handling, and, in many cases, reaction performance. By understanding the fundamental differences in their properties and reactivity, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of new chemical entities.
References
-
Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry2009 , 74 (23), 8883–8893. [Link]
-
Molander, G. A.; Figueroa, R. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry2008 , 73 (24), 9504–9511. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Molander, G. A.; Brown, A. R. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry2006 , 71 (25), 9681–9686. [Link]
-
Molander, G. A.; Canturk, B. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development2010 , 13 (6), 735–748. [Link]
-
Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research2007 , 40 (4), 275–286. [Link]
-
Molander, G. A.; Siddiqui, S. Z.; Fleury-Brégeot, N. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses2012 , 89, 10. [Link]
-
Perrin, D. M.; et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society2012 , 134 (22), 9182–9195. [Link]
-
Molander, G. A.; Brown, A. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry2006 , 71 (20), 7867–7870. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews2014 , 43, 412-443. [Link]
-
Molander, G. A.; et al. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry2010 , 2 (8), 1295-1310. [Link]
-
Molander, G. A.; et al. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry2002 , 67 (24), 8424–8438. [Link]
-
Perrin, D. M.; et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Synfacts2012 , 2012 (06), 0670. [Link]
-
Perrin, D. M.; et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society2012 , 134 (22), 9182–9195. [Link]
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- 4. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
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literature review of cross-coupling reactions with benzofuran boronic acids
An In-Depth Guide to Cross-Coupling Reactions with Benzofuran Boronic Acids: Catalysts, Conditions, and Strategic Comparisons
The benzofuran scaffold is a privileged structural motif, forming the core of numerous natural products and synthetic compounds with significant biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3] Consequently, the development of robust synthetic methodologies to construct and functionalize this heterocycle is of paramount importance to researchers in medicinal chemistry and materials science. Among the various synthetic tools, transition-metal-catalyzed cross-coupling reactions utilizing benzofuran boronic acids have emerged as a powerful and versatile strategy for forging carbon-carbon bonds.
This guide provides a comprehensive literature review and comparative analysis of the primary cross-coupling methodologies involving benzofuran boronic acids. As a senior application scientist, this document moves beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights into catalyst selection, reaction optimization, and troubleshooting common challenges like substrate instability.
The Cornerstone Reaction: Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is the most extensively utilized cross-coupling reaction for benzofuran boronic acids, enabling the synthesis of 2-arylbenzofurans and other substituted analogues.[4][5] The reaction's popularity stems from its operational simplicity, tolerance of a wide range of functional groups, and the generally high stability and low toxicity of the boronic acid reagents.[5][6]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for rational catalyst selection and reaction optimization. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The organic group from the benzofuran boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Comparative Analysis of Catalytic Systems and Conditions
The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, ligand, base, and solvent. Different combinations are required to accommodate the electronic and steric properties of the coupling partners.
| Coupling Partners | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| (3-(ethoxycarbonyl)benzofuran-2-yl)boronic acid + 4-iodoanisole | PdCl₂(dppf)·DCM | Na₂CO₃ | DME/H₂O | 92 | [1] |
| (3-(ethoxycarbonyl)benzofuran-2-yl)boronic acid + 4-iodopyridine | PdCl₂(dppf)·DCM | Na₂CO₃ | DME/H₂O | 45-92 | [1] |
| 2-(4-bromophenyl)benzofuran + Arylboronic acids | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 75-96 | [4] |
| 2-Benzofuran MIDA boronate + Aryl Chloride | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 92 | [7] |
| 2-Benzofuran boronic acid + Aryl Chloride | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 50 | [7] |
Expert Insights:
-
Catalyst & Ligand Choice: For general applications, palladium complexes with phosphine ligands like dppf are effective, particularly with aryl iodides and bromides.[1] For more challenging substrates, such as aryl chlorides, more electron-rich and bulky ligands like SPhos (a Buchwald ligand) are often required to facilitate the difficult oxidative addition step.[7][8]
-
The Critical Role of the Base: The base activates the boronic acid for transmetalation. While stronger bases like NaOH can be effective, they can also accelerate the decomposition (protodeboronation) of sensitive heteroaryl boronic acids.[9] Weaker bases like K₂CO₃ or K₃PO₄ are often preferred as they provide a "slow release" of the active boronate species, maintaining a low steady-state concentration that favors cross-coupling over degradation. This is evident in the dramatic yield difference observed between benzofuran boronic acid (50%) and its stable MIDA boronate precursor (92%) under slow-release conditions.[7]
-
Solvent Systems: A mixture of an organic solvent (like Dioxane, DME, or Toluene) and water is common. The organic solvent solubilizes the organic partners and catalyst, while water helps dissolve the inorganic base and can facilitate the transmetalation step. However, anhydrous conditions can sometimes be advantageous to prevent protodeboronation.[10]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is adapted from a published procedure for the synthesis of ethyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate.[1]
-
Reagent Preparation: To a flame-dried sealed tube, add (3-(ethoxycarbonyl)benzofuran-2-yl)boronic acid (1.0 equiv), 4-iodoanisole (1.1 equiv), PdCl₂(dppf)·DCM (0.05 equiv), and sodium carbonate (4.0 equiv).
-
Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Degas 1,2-dimethoxyethane (DME) and Milli-Q water by bubbling nitrogen through them for 15-20 minutes. Add the degassed DME and water (1:1 ratio, to achieve a concentration of ~0.1 M with respect to the boronic acid) to the reaction tube via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 70 °C and stir vigorously overnight.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite or silica gel, washing with ethyl acetate to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-arylbenzofuran.
Emerging Frontiers: Nickel-Catalyzed Couplings
While palladium has dominated the field, nickel catalysis has emerged as a powerful alternative, offering distinct advantages in terms of cost-effectiveness and unique reactivity.[11] A standout application for nickel is the activation of traditionally unreactive C-F bonds, enabling the synthesis of 2-arylbenzofurans from fluorobenzofuran precursors.[12][13][14]
Orthogonal Reactivity and C-F Activation
A key strategic advantage of nickel catalysis is its ability to participate in orthogonal coupling reactions. For instance, on a molecule bearing both a C-Br and a C-F bond, one can selectively couple the C-Br bond using a palladium catalyst, leaving the C-F bond untouched. Subsequently, a nickel catalyst can be employed to functionalize the remaining C-F bond, allowing for the stepwise and controlled introduction of two different aryl groups.[12][15][16]
This C-F activation is proposed to proceed through a unique mechanism involving a nickelacyclopropane intermediate, which undergoes β-fluorine elimination to form the active benzofuranylnickel(II) species.[16] This pathway allows the reaction to proceed under mild conditions, avoiding the harsh requirements of direct C-F oxidative addition.[12][13]
Comparative Data for Nickel-Catalyzed C-F Arylation
| Substrate | Arylboronic Acid | Catalyst/Ligand | Yield (%) | Reference |
| 2-Fluorobenzofuran | Phenylboronic acid | Ni(cod)₂ / PCy₃ | 85 | [12] |
| 5-Bromo-2-fluorobenzofuran | [4-(CF₃)phenyl]boronic acid | Pd(OAc)₂ / SPhos | 95 (C-Br coupling) | [12][15] |
| 2-Fluoro-5-[4-(CF₃)phenyl]benzofuran | Phenylboronic acid | Ni(cod)₂ / PCy₃ | 81 (C-F coupling) | [12][15] |
| 2-Fluorobenzothiophene | Phenylboronic acid | Ni(cod)₂ | 48 | [13] |
Best Practices: Overcoming Boronic Acid Instability
A significant challenge in cross-coupling with heteroaryl boronic acids, including some benzofuran derivatives, is their propensity for protodeboronation—the cleavage of the C-B bond by a proton source, leading to the formation of the parent heterocycle and reduced yields.[9]
The MIDA Boronate Strategy
A highly effective solution to this problem is the use of N-methyliminodiacetic acid (MIDA) boronates. These are air-stable, crystalline solids that are unreactive under standard Suzuki conditions.[7] In the presence of a mild aqueous base (like K₃PO₄), the MIDA ligand is slowly hydrolyzed, gradually releasing the free boronic acid into the reaction mixture. This "slow-release" mechanism maintains a very low concentration of the sensitive boronic acid, ensuring that it undergoes the desired cross-coupling reaction much faster than it can decompose.
The data compellingly supports this strategy: the coupling of an aryl chloride with 2-benzofuran boronic acid gave only 50% yield, whereas the identical reaction using the corresponding MIDA boronate afforded an excellent 92% yield.[7] This approach transforms many otherwise low-yielding or failed reactions into reliable and high-yielding transformations.
Conclusion
Cross-coupling reactions of benzofuran boronic acids are a cornerstone for the synthesis of complex molecules in drug discovery and materials science. While the palladium-catalyzed Suzuki-Miyaura reaction remains the most prevalent method, a deep understanding of the interplay between catalysts, ligands, and bases is crucial for achieving high efficiency, especially with challenging substrates. For traditionally inert C-F bonds, nickel catalysis provides a powerful and complementary tool, enabling orthogonal functionalization strategies. Furthermore, the issue of boronic acid instability can be effectively overcome by employing stable surrogates like MIDA boronates, which utilize a slow-release mechanism to favor coupling over decomposition. By carefully selecting the appropriate methodology and reaction conditions based on the principles outlined in this guide, researchers can reliably access a diverse array of functionalized benzofuran derivatives.
References
- Benchchem. 2-Benzofurylboronic Acid: A Comprehensive Technical Guide.
- Benchchem. A Comparative Guide to 2-Benzofurylboronic Acid and Other Heteroaryl Boronic Acids for Cross-Coupling Reactions.
- MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
- Beilstein Journals.
- Denmark, S. E., & Smith, R. C. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
- ACS Publications. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
- ResearchGate.
- PolyU Institutional Research Archive. Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids.
- NIH.
- NIH.
- Organic Chemistry Portal. Suzuki Coupling.
- University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
- PubMed Central. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
- VTechWorks.
- RSC Publishing.
- ResearchGate.
- Sciety.
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- 12. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
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- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Boronic Acid Derivatives in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. Among the vast arsenal of synthetic tools, boronic acid derivatives have emerged as indispensable building blocks, largely due to their versatility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth, objective comparison of the most commonly employed boronic acid derivatives—boronic acids, pinacol esters, N-methyliminodiacetic acid (MIDA) esters, and potassium trifluoroborates—supported by experimental data and field-proven insights to inform your selection process.
The Stability-Reactivity Conundrum: A Fundamental Trade-off
The choice between different boronic acid derivatives invariably involves a trade-off between stability and reactivity. Understanding this fundamental principle is key to selecting the optimal reagent for a specific synthetic challenge. Generally, boronic acids are the most reactive species in Suzuki-Miyaura couplings, often leading to faster reaction times.[1][2] This heightened reactivity is attributed to the Lewis acidic nature of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this reactivity comes at the cost of reduced stability. Boronic acids, particularly heteroaryl and vinyl derivatives, are prone to decomposition pathways such as protodeboronation and oxidation, which can shorten their shelf life and diminish reaction yields.
Conversely, boronate esters, such as the widely used pinacol esters, offer significantly improved stability.[1] They are typically crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This enhanced stability is a significant advantage in multi-step syntheses and for library synthesis in drug discovery. The trade-off for this stability is often a slower reaction rate compared to the parent boronic acid.[1]
MIDA boronates represent a class of highly stable and user-friendly boronic acid surrogates. They are exceptionally stable to anhydrous cross-coupling conditions and can be easily purified by chromatography. The boronic acid can be readily unmasked under mild aqueous basic conditions, allowing for their use in iterative cross-coupling strategies.
Potassium trifluoroborates are another class of air- and moisture-stable crystalline solids. They often provide superior yields compared to their boronic acid counterparts in certain Suzuki-Miyaura couplings.[3] Their activation under the reaction conditions is believed to proceed via hydrolysis to the corresponding boronic acid.
Quantitative Performance Comparison: A Data-Driven Approach
To provide a clearer picture of the relative performance of these derivatives, let's examine some quantitative data from a comparative study on the Suzuki-Miyaura cross-coupling of 4-methoxyphenyl boronic acid derivatives with 4-bromoanisole.
| Boronic Acid Derivative | Reagent | Reaction Time (h) | Typical Yield (%) |
| Boronic Acid | 4-Methoxyphenylboronic acid | ~1.2 | >95% |
| Pinacol Boronate Ester | 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ~5.5 | >95% |
| Neopentyl Boronate Ester | 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | ~0.3 | >95% |
Data adapted from a study by Denmark, S. E., et al. While specific yields were not provided in a comparative table, the study indicated that all reactions proceeded to high conversion.[1]
This data clearly illustrates the reactivity trend: Neopentyl Boronate Ester > Boronic Acid > Pinacol Boronate Ester . The significantly faster reaction time of the neopentyl ester compared to the pinacol ester highlights the subtle structural effects that can have a dramatic impact on reactivity. It is important to note that while reaction times vary, all three derivatives can achieve excellent yields, making the choice dependent on other factors such as cost, stability, and the specific requirements of the synthesis.
Cost-Benefit Analysis: Balancing Performance and Economics
In an industrial or large-scale academic setting, the cost of reagents is a major consideration. The following table provides an approximate cost comparison for phenylboronic acid and its common derivatives. Prices are based on catalog listings from major chemical suppliers and are subject to change.
| Boronic Acid Derivative | Reagent | Price per gram (USD) |
| Boronic Acid | Phenylboronic acid | ~$1.00 - $3.00 |
| Pinacol Boronate Ester | 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ~$10.00 - $20.00 |
| MIDA Boronate Ester | Phenylboronic acid MIDA ester | ~$37.00 - $60.00 |
| Potassium Trifluoroborate | Potassium phenyltrifluoroborate | ~$3.00 - $5.00 |
Analysis:
-
Boronic Acids: Offer the most cost-effective option, making them a primary choice for large-scale synthesis where their stability is not a limiting factor.
-
Potassium Trifluoroborates: Are also very cost-effective and provide the added benefits of high stability and, in some cases, superior yields, making them an excellent alternative to boronic acids.
-
Pinacol Boronate Esters: Represent a moderate increase in cost but provide a significant advantage in terms of stability and ease of handling. This makes them ideal for multi-step syntheses and when the boronic acid itself is unstable.
-
MIDA Boronate Esters: Are the most expensive option. Their use is typically justified in complex, multi-step syntheses where their exceptional stability and utility in iterative cross-coupling schemes are paramount.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The specific activation and transmetalation pathways can vary depending on the boronic acid derivative used.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R'-X) to form a Pd(II) complex.
-
Activation of the Boron Reagent: The boronic acid derivative is activated by a base. For boronic acids, this involves the formation of a more nucleophilic boronate species. For esters and trifluoroborates, hydrolysis to the boronic acid is often a prerequisite for activation.[1][4]
-
Transmetalation: The organic group (R) is transferred from the activated boron reagent to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) species.
-
Reductive Elimination: The two organic groups (R and R') are coupled, forming the desired product (R-R') and regenerating the active Pd(0) catalyst.
Experimental Protocols: A Practical Guide
The following are generalized, step-by-step methodologies for a typical Suzuki-Miyaura cross-coupling reaction using different boronic acid derivatives. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: Using a Boronic Acid
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water, 4:1:1, 10 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).
-
Workup: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Using a Pinacol Boronate Ester
The procedure is very similar to that for a boronic acid, with the primary difference being the stoichiometry of the boron reagent.
-
Reaction Setup: To a clean, dry reaction vessel, add the aryl halide (1.0 mmol), the pinacol boronate ester (1.1 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, 10 mL) and water (1 mL).
-
Reaction Execution: Heat the reaction mixture (e.g., 90 °C) and stir for the required time.
-
Workup and Purification: Follow the same procedure as for the boronic acid protocol.
Protocol 3: Using a MIDA Boronate Ester
The key distinction when using a MIDA boronate is the initial deprotection step.
-
Deprotection (if required for the specific protocol): In a separate flask, dissolve the MIDA boronate ester (1.1 mmol) in a suitable solvent (e.g., THF) and add an aqueous base (e.g., 1 M NaOH) to hydrolyze the ester.
-
Reaction Setup: In the main reaction vessel, add the aryl halide (1.0 mmol), the palladium catalyst, and the base.
-
Addition of Boronic Acid Solution: Add the solution of the deprotected boronic acid to the reaction mixture.
-
Reaction Execution, Workup, and Purification: Proceed as described in the boronic acid protocol.
Alternatively, for iterative cross-coupling, the MIDA boronate can be used directly under anhydrous conditions, with deprotection occurring in a subsequent step.
Protocol 4: Using a Potassium Trifluoroborate
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), the potassium trifluoroborate (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a ligand (e.g., SPhos, 0.04 mmol), and a base (e.g., K₃PO₄, 3.0 mmol).[5]
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/water, 10:1, 11 mL).
-
Reaction Execution: Heat the mixture (e.g., 100 °C) until the reaction is complete.
-
Workup and Purification: Follow the standard workup and purification procedure.
Conclusion and Recommendations
The selection of a boronic acid derivative is a multi-faceted decision that requires careful consideration of reactivity, stability, cost, and the specific demands of the synthetic target.
-
For large-scale, cost-sensitive syntheses where the boronic acid is stable, boronic acids and potassium trifluoroborates are the reagents of choice due to their low cost and high reactivity.
-
For multi-step syntheses, library generation, and cases where the corresponding boronic acid is unstable , the enhanced stability of pinacol boronate esters justifies their moderate increase in cost.
-
For complex, iterative cross-coupling strategies that require a highly stable and easily purifiable boron-containing building block, MIDA boronate esters are an unparalleled, albeit more expensive, option.
By understanding the inherent trade-offs and leveraging the quantitative data and practical protocols presented in this guide, researchers can make informed decisions to optimize their synthetic strategies, ultimately accelerating the pace of discovery and development.
References
-
Denmark, S. E., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2015 . [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014 , 43(1), 412-443. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Molander, G. A.; Brown, A. R. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 2008 , 10(9), 1795-1798. [Link]
-
CP Lab Safety. Potassium Phenyltrifluoroborate, min 98%, 100 grams. [Link]
-
Molander, G. A.; Biolatto, B. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 2003 , 68(11), 4302-4314. [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
interpreting 1H NMR of substituted benzofurans
Title: Comparative Guide to Structural Elucidation: 1H NMR of Substituted Benzofurans
Executive Summary
Product Focus: Substituted Benzofurans (Scaffold Analysis). Primary Application: Structural verification in medicinal chemistry (e.g., Amiodarone analogs, natural products).[1][2] The Challenge: Distinguishing regioisomers (specifically C5 vs. C6 substitution) and differentiating the scaffold from isosteres like indoles.
This guide objectively compares the spectral "performance"—defined here as signal resolution, diagnostic coupling constants (
The Baseline: Unsubstituted Benzofuran
To interpret substituted derivatives, one must first master the baseline magnetic environment. The benzofuran system consists of a benzene ring fused to a furan ring.[2]
Table 1: Baseline 1H NMR Data (CDCl3, 300-400 MHz)
| Proton | Position | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Note |
| H2 | Furan | 7.60 - 7.70 | d | ||
| H3 | Furan | 6.70 - 6.80 | dd (or d) | ||
| H4 | Benzene | ~7.50 - 7.60 | d/m | often overlaps with H2 or H7; deshielded by ring current.[2] | |
| H5 | Benzene | ~7.20 - 7.30 | t/m | Typical aromatic triplet (dd).[1][2] | |
| H6 | Benzene | ~7.20 - 7.30 | t/m | Typical aromatic triplet (dd).[1][2] | |
| H7 | Benzene | ~7.40 - 7.50 | d/m | Ortho to ether oxygen; shift varies with solvent.[2] |
Critical Insight: The
coupling (~2.2 Hz) is the "fingerprint" of the benzofuran core.[1] If this coupling is absent, you likely have a 2- or 3-substituted derivative (or ring opening).[1][2]
Comparative Analysis: Distinguishing Regioisomers
This section compares the spectral signatures of the most common isomeric pitfalls.
Comparison A: Furan Ring Substitution (C2-Substituted vs. C3-Substituted)
Differentiation relies on the residual proton's chemical shift and the disappearance of the characteristic
| Feature | 2-Substituted Benzofuran | 3-Substituted Benzofuran | Performance Verdict |
| Residual Signal | H3 remains. | H2 remains. | Clear Distinction. |
| Chemical Shift | H2 is consistently deshielded by the adjacent Oxygen.[2] | ||
| Multiplicity | Singlet (broadened by long-range | Singlet (broadened by long-range | Both appear as singlets in low-res scans.[2] |
| NOE Correlation | NOE to H4 is possible but weak.[2] | Strong NOE to substituent at C3.[2] | H2 has no strong NOE to the benzene ring protons.[2] |
Comparison B: Benzenoid Ring Substitution (C5-Substituted vs. C6-Substituted)
This is the most frequent challenge in drug discovery.[2] Both isomers leave a 3-spin system on the benzene ring.[2]
Scenario: You have introduced an electron-donating group (e.g., -OMe) and need to determine if it is at C5 or C6.[1][2]
-
Alternative 1: 5-Substituted (e.g., 5-Methoxybenzofuran) [1][2]
-
Alternative 2: 6-Substituted (e.g., 6-Methoxybenzofuran) [1][2]
Verdict: The H4 proton is the "Anchor Signal." In 5-substitution, H4 is a meta-coupled doublet (narrow).[1][2] In 6-substitution, H4 is an ortho-coupled doublet (wide).[1][2]
Comparative Analysis: Solvent Effects (CDCl3 vs. DMSO-d6)
Solvent choice is not passive; it is an active tool for signal resolution.[2]
| Parameter | Chloroform-d (CDCl3) | DMSO-d6 | Recommendation |
| Resolution | High. Sharp peaks. | Medium. Viscosity causes slight broadening.[2] | Use CDCl3 for coupling constant analysis ( |
| Exchangeables | OH/NH often broad or invisible.[2] | OH/NH distinct, often splits neighbors.[1][2] | Use DMSO-d6 if identifying hydroxy-benzofurans.[2] |
| Water Peak | ~1.56 ppm (non-interfering).[1][2] | ~3.33 ppm (often obscures aliphatic signals).[1][2] | Avoid DMSO if analyzing alkyl side chains near 3.3 ppm.[2] |
| Minimal. | Significant. | DMSO can separate overlapping aromatic multiplets.[2] |
Visual Logic: Decision Tree for Assignment
The following diagram illustrates the logical flow for assigning a substituted benzofuran using 1H NMR data.
Caption: Logic flow for distinguishing primary benzofuran regioisomers based on scalar coupling and chemical shift.
Experimental Protocol: The "Triangulation" Method
To ensure scientific integrity, do not rely on a single 1D spectrum.[1][2] Use this self-validating workflow.
Step 1: Sample Preparation (Concentration Control)
-
Protocol: Dissolve 5–10 mg of compound in 0.6 mL CDCl3 .
-
Why: High concentrations cause viscosity broadening, obscuring the fine
(~2 Hz) and (<1 Hz) couplings essential for benzofuran analysis.[1][2] -
Filtration: Filter through a cotton plug to remove particulates that ruin magnetic field homogeneity (shimming).[1][2]
Step 2: 1D Acquisition & Processing
-
Acquisition: 16–32 scans, relaxation delay (d1)
2.0 seconds.[1][2] -
Window Function: Apply Gaussian Multiplication (GM) rather than Exponential Line Broadening (LB).
Step 3: The NOE Validation (The "Truth" Step)
If scalar coupling is ambiguous (e.g., overlapping peaks), perform a 1D Selective NOESY .[1]
Workflow Diagram
Caption: Experimental workflow emphasizing resolution enhancement and NOE validation.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds. Springer.[2] Link[1][2]
-
Abraham, R. J., & Byrne, J. J. (2006).[1][2][4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[1][2][4] Link[1][2]
-
Beaudry Research Group. (2021).[1][2] Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86, 6931−6936.[1][2][5] Link[1][2][5]
-
Reich, H. J. (2024).[1][2][6] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[2] Link
-
BenchChem. (2025).[2][7] The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide. Link[1][2]
Sources
- 1. Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
(7-Methoxybenzofuran-2-yl)boronic acid: Proper Disposal & Handling Procedures
[1][2][3]
Executive Summary & Core Directive
(7-Methoxybenzofuran-2-yl)boronic acid (CAS: 222314-87-2) is a valuable Suzuki-Miyaura cross-coupling reagent. However, its disposal requires strict adherence to protocols that prevent boron contamination of water tables and aquatic toxicity associated with the benzofuran core.
The Core Directive:
NEVER dispose of this compound down the drain. Boronic acids are chemically stable enough to persist in water systems but reactive enough to inhibit biological processes in aquatic flora. All disposal must occur via high-temperature incineration through a licensed hazardous waste contractor.
Immediate Safety Profile & Hazard Identification
Before handling waste, you must understand the hazard matrix. This compound is a solid that poses inhalation and contact risks.
Hazard Data Table
| Parameter | Classification | H-Code | Description |
| Physical State | Solid (Powder) | N/A | Combustible dust potential if finely divided. |
| Acute Toxicity | Oral | H302 | Harmful if swallowed.[1] |
| Skin Corrosion | Irritant | H315 | Causes skin irritation.[2][1][3] |
| Eye Damage | Irritant | H319 | Causes serious eye irritation.[2][1][3] |
| STOT-SE | Respiratory | H335 | May cause respiratory irritation.[2][1][3] |
| Ecological | Aquatic Chronic | H411 | Toxic to aquatic life with long-lasting effects (Benzofuran core).[4] |
Operational Insight: Boronic acids can undergo protodeboronation (loss of the B(OH)₂ group) under acidic or high-temperature conditions, releasing 7-methoxybenzofuran . This parent heterocycle is lipophilic and potentially more bioaccumulative than the boronic acid itself. Therefore, waste containers must be kept cool and sealed to prevent degradation before incineration.
Operational Disposal Procedures
This section details the step-by-step workflow for disposing of (7-Methoxybenzofuran-2-yl)boronic acid in various states.
Scenario A: Solid Waste (Pure Compound or Expired Reagent)
Do not dissolve in solvent for the sole purpose of disposal. This increases waste volume and cost.
-
Containment: Transfer the solid into a clear, chemically resistant polyethylene bag.
-
Secondary Containment: Place the bag inside a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "Solid Waste: (7-Methoxybenzofuran-2-yl)boronic acid."
-
Hazard Checkboxes: Toxic, Irritant.[2]
-
-
Storage: Store in a cool, dry satellite accumulation area until pickup.
Scenario B: Liquid Waste (Reaction Mother Liquors)
In Suzuki couplings, this reagent is often dissolved in solvents like THF, Dioxane, or DMF.
-
Segregation: Determine if your solvent system is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., THF, Toluene, DMF).
-
Collection: Pour into the appropriate solvent waste carboy.
-
Critical Caution:Do not mix with strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid). Boronic acids react exothermically with oxidizers to form phenols (7-methoxybenzofuran-2-ol) and boric acid. This reaction can generate heat and pressure in a closed waste drum.
-
-
Rinsing: Triple-rinse the empty reagent bottle with a compatible solvent (e.g., Acetone) and add the rinsate to the liquid waste container.
-
Bottle Disposal: Deface the label of the triple-rinsed bottle and dispose of it as "Decontaminated Glass" or "Lab Trash" depending on local EHS rules.
Scenario C: Spill Cleanup (Immediate Action)
-
PPE: Wear nitrile gloves, safety goggles, and an N95 mask (or respirator) to avoid inhaling dust.
-
Method: Do not dry sweep (creates dust). Use a wet wipe or cover the spill with a damp paper towel to dampen the powder.
-
Collection: Scoop the damp material into a sealable bag.
-
Disposal: Treat the cleanup materials as Solid Hazardous Waste (see Scenario A).
Disposal Decision Logic (Visualization)
The following diagram illustrates the decision matrix for segregating this specific chemical waste.
Figure 1: Decision tree for the segregation and disposal of boronic acid derivatives.
Regulatory & Environmental Context
RCRA Classification (USA)
Under the Resource Conservation and Recovery Act (RCRA), this specific compound is not a P-listed or U-listed waste by name. However, it is regulated based on characteristics :
-
Ignitability (D001): If disposed of in flammable solvents (Flash point < 60°C).
-
Toxicity: While it may not trigger the TCLP limits for standard metals, the aquatic toxicity of benzofurans dictates that it cannot be released into the environment.
Why Incineration?
Boronic acids are stable to hydrolysis but susceptible to oxidation.
-
Wastewater Treatment Plants (WWTP): Standard biological treatment in WWTPs may not fully degrade the benzofuran ring, leading to discharge into surface waters.
-
Incineration: This is the only method that guarantees the destruction of the organic skeleton (benzofuran) and the capture of boron as solid borates (ash) in the scrubber system, preventing environmental leaching.
References
-
Sigma-Aldrich. Safety Data Sheet: Phenylboronic Acid (Analogous Hazard Data). Retrieved from
-
Thermo Fisher Scientific. Safety Data Sheet: (2-Formylphenyl)boronic acid (Benzofuran precursor analog). Retrieved from
-
US Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Guide. Retrieved from
-
National Institutes of Health (NIH). Toxicological Profile for 2,3-Benzofuran (Structural Core Toxicity). Retrieved from
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
